Apovincaminic Acid Hydrochloride Salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c1-2-20-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(17(14)18(20)21)16(12-20)19(23)24;/h3-4,6-7,12,18H,2,5,8-11H2,1H3,(H,23,24);1H/t18-,20+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMYBTYOASVVKL-VDWUQFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Apovincaminic Acid Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Apovincaminic Acid Hydrochloride Salt, a significant derivative of the vinca (B1221190) alkaloid vincamine (B1683053). This document details the chemical processes involved in its preparation and the analytical techniques for its thorough characterization, tailored for professionals in pharmaceutical research and development.
Introduction
Apovincaminic acid is the primary active metabolite of vinpocetine (B1683063), a synthetic derivative of the Vinca minor alkaloid vincamine.[1] It is recognized for its neuroprotective properties and as a cerebral vasodilator.[2][3] The hydrochloride salt of apovincaminic acid is often prepared to enhance its solubility and stability for pharmaceutical applications. This guide outlines the synthetic route from vincamine and details the analytical methodologies for confirming its structure, purity, and physicochemical properties.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the hydrolysis of vincamine to yield vincaminic acid. This intermediate is then dehydrated to form apovincaminic acid, which is subsequently converted to its hydrochloride salt.
Synthesis Pathway
The overall synthetic pathway can be visualized as a three-step process: Hydrolysis, Dehydration, and Salt Formation.
Caption: Synthetic pathway of this compound.
Experimental Protocols
This procedure outlines the acid-catalyzed hydrolysis of the methyl ester of vincamine.
-
Materials:
-
Vincamine
-
3 M Hydrochloric Acid (HCl)
-
-
Procedure:
-
Suspend vincamine in 3 M HCl.
-
Heat the mixture in a boiling water bath for approximately 100 minutes.
-
Cool the resulting solution.
-
Extract the vincaminic acid product with chloroform (3 x 20-mL portions).
-
Combine the organic extracts and evaporate the solvent to yield crude vincaminic acid.
-
This step involves the removal of a water molecule from vincaminic acid to form the apovincamine (B1665591) structure. Common dehydrating agents for such reactions include acetic anhydride or thionyl chloride.[4]
-
Materials:
-
Vincaminic Acid
-
Acetic Anhydride (or Thionyl Chloride)
-
Inert solvent (e.g., Toluene)
-
-
Procedure (General):
-
Dissolve vincaminic acid in an appropriate inert solvent.
-
Slowly add the dehydrating agent (e.g., acetic anhydride) to the solution.
-
The reaction may be heated to drive the dehydration process.
-
Monitor the reaction by a suitable technique (e.g., TLC).
-
Upon completion, the reaction mixture is worked up to isolate the crude apovincaminic acid. This may involve neutralization and extraction.
-
The crude product is then purified, for example, by recrystallization.
-
This final step involves the protonation of the basic nitrogen atom in apovincaminic acid to form the hydrochloride salt.
-
Materials:
-
Apovincaminic Acid
-
Anhydrous solvent (e.g., diethyl ether, isopropanol)
-
Anhydrous Hydrochloric Acid (as a solution in the chosen solvent or as a gas)
-
-
Procedure (General):
-
Dissolve the purified apovincaminic acid in a minimal amount of a suitable anhydrous solvent.
-
Slowly add a solution of anhydrous HCl in the same or a miscible solvent, or bubble dry HCl gas through the solution, while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the collected salt with a small amount of the anhydrous solvent.
-
Dry the this compound under vacuum.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are commonly employed.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone for purity assessment and quantification.
-
Instrumentation: HPLC system coupled to a Mass Spectrometer (MS).
-
Column: A reversed-phase column, such as a Zorbax SB-C18.[5]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.2% formic acid) and an organic phase (e.g., acetonitrile).[5]
-
Flow Rate: Typically around 0.75 mL/min.[5]
-
Detection: Mass spectrometry monitoring the m/z signal corresponding to apovincaminic acid (m/z = 323).[5]
-
Sample Preparation: Dissolve the synthesized salt in a suitable solvent (e.g., methanol) and dilute to an appropriate concentration.
Table 1: HPLC-MS Parameters for Apovincaminic Acid Analysis
| Parameter | Value | Reference |
| Column | Zorbax SB-C18 | [5] |
| Mobile Phase | Water (0.2% Formic Acid) : Acetonitrile (80:20) | [5] |
| Flow Rate | 0.75 mL/min | [5] |
| Detection (MS) | m/z = 323 | [5] |
| Injection Volume | 10 µL | [5] |
Spectroscopic Methods
Spectroscopic techniques provide detailed structural information.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For apovincaminic acid, the protonated molecule [M+H]⁺ is typically observed at m/z 323.2.[6]
Table 2: Mass Spectrometry Data for Apovincaminic Acid
| Ion | m/z | Reference |
| [M+H]⁺ | 323.2 | [6] |
| Fragment Ion | 280.2 | [6] |
Table 3: Predicted ¹H NMR Chemical Shifts for Apovincaminic Acid
| Proton | Predicted Chemical Shift (ppm) |
| Aromatic-H | 7.0 - 7.6 |
| Vinyl-H | ~5.7 |
| Aliphatic-H | 1.0 - 4.3 |
Table 4: Predicted ¹³C NMR Chemical Shifts for Apovincaminic Acid
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | ~170 |
| Aromatic/Vinyl-C | 106 - 135 |
| Aliphatic-C | 7 - 56 |
Note: Actual chemical shifts can vary depending on the solvent and the formation of the hydrochloride salt.
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Table 5: Expected FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching vibration |
| N-H⁺ (Ammonium salt) | 2700 - 2250 (broad) | Stretching vibration |
| C-H (Aromatic/Aliphatic) | 3100 - 2850 | Stretching vibrations |
| C=O (Carboxylic Acid) | 1760 - 1690 | Stretching vibration |
| C=C (Aromatic/Vinyl) | 1600 - 1450 | Stretching vibrations |
| C-O (Carboxylic Acid) | 1320 - 1210 | Stretching vibration |
Physicochemical Properties
Table 6: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₃ClN₂O₂ | [3] |
| Molecular Weight | 358.86 g/mol | [3] |
| CAS Number | 72296-47-0 | [3] |
Experimental and Analytical Workflow
The following diagram illustrates the logical flow from synthesis to full characterization of the final product.
Caption: Overall workflow for the synthesis and characterization.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined protocols and analytical methods serve as a valuable resource for researchers and professionals in the field of drug development. Adherence to these methodologies will ensure the production of a well-characterized compound suitable for further investigation and potential therapeutic applications.
References
- 1. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apovincaminic acid (hydrochloride salt) - MedChem Express [bioscience.co.uk]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. New HPLC-MS method for quantitative determination of apovincaminic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of vinpocetine and its primary metabolite, apovincaminic acid, in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Apovincaminic Acid Hydrochloride Salt: A Technical Guide to its Physicochemical Properties and Neuroprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apovincaminic acid, the primary active metabolite of the synthetic nootropic agent Vinpocetine (B1683063), has garnered significant interest for its neuroprotective properties. This technical guide provides a comprehensive overview of the physicochemical characteristics of its hydrochloride salt, alongside a detailed exploration of the experimental protocols used to elucidate its mechanisms of action. The document focuses on its role in mitigating N-methyl-D-aspartate (NMDA)-induced excitotoxicity, a key pathological process in various neurodegenerative disorders. Detailed methodologies for in vivo and behavioral studies are presented, and the key signaling pathways involved in its neuroprotective effects are illustrated.
Physicochemical Properties
Apovincaminic Acid Hydrochloride Salt is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₂₃ClN₂O₂ |
| Molecular Weight | 358.86 g/mol |
| CAS Number | 72296-47-0 |
| Alternate Names | Apovincamin-22-oic Acid Hydrochloride Salt |
Neuroprotective Mechanisms: An Overview
Apovincaminic acid shares and contributes to the neuroprotective effects observed with its parent compound, Vinpocetine. Its mechanism of action is multifaceted, targeting several key pathways involved in neuronal damage and survival. This guide focuses on its well-documented role in counteracting NMDA receptor-mediated excitotoxicity.
Experimental Protocols for Assessing Neuroprotection
The following protocols are based on established methodologies for inducing and evaluating neuroprotection against NMDA-induced excitotoxicity in a rat model, as described in studies such as that by Nyakas et al. (2009).[1]
In Vivo Model of NMDA-Induced Excitotoxicity
This protocol details the surgical procedure for inducing a targeted excitotoxic lesion in the entorhinal cortex of rats.
Objective: To create a focal neuronal lesion by direct injection of the NMDA receptor agonist, N-methyl-D-aspartate.
Materials:
-
Male Wistar rats (250-300 g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
NMDA solution (in sterile saline)
-
Surgical instruments
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target coordinates for the entorhinal cortex. Based on the rat brain atlas, typical coordinates relative to bregma are: Anteroposterior (AP): -7.6 mm; Mediolateral (ML): ±4.5 mm; Dorsoventral (DV): -3.5 mm from the cortical surface.[1]
-
Slowly lower the Hamilton syringe needle to the target DV coordinate.
-
Infuse a specific volume of NMDA solution over a set period.
-
After infusion, leave the needle in place for a few minutes to prevent backflow.
-
Slowly retract the needle and suture the scalp incision.
-
Provide post-operative care, including analgesics and monitoring.
Behavioral Assessment Protocols
A battery of behavioral tests is employed to assess the functional consequences of the NMDA-induced lesion and the neuroprotective effects of this compound.
Objective: To assess spatial learning and memory.
Apparatus: A circular pool (approx. 1.5 m diameter) filled with opaque water, with a hidden escape platform.
Procedure:
-
Acquisition Phase (e.g., 5 days):
-
Rats are given multiple trials per day to find the hidden platform from different starting positions.
-
If the rat does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (e.g., Day 6):
-
The platform is removed from the pool.
-
The rat is allowed to swim for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Objective: To assess recognition memory.
Apparatus: An open-field arena and two sets of identical objects, plus one novel object.
Procedure:
-
Habituation: Allow the rat to explore the empty arena.
-
Familiarization Phase: Place two identical objects in the arena and allow the rat to explore for a set time.
-
Test Phase (after a delay): Replace one of the familiar objects with a novel object.
-
Record the time the rat spends exploring the novel object versus the familiar object. A preference for the novel object indicates intact recognition memory.
Objective: To assess social memory.
Apparatus: A test arena and two unfamiliar juvenile rats.
Procedure:
-
Familiarization Phase: The test rat is exposed to a juvenile rat for a set period.
-
Test Phase (after a delay): The test rat is simultaneously exposed to the familiar juvenile and a novel juvenile.
-
Record the time the rat spends interacting with the novel juvenile versus the familiar one. A preference for the novel juvenile indicates intact social memory.
Objective: To assess spatial working memory.
Apparatus: A Y-shaped maze with three identical arms.
Procedure:
-
Place the rat in the center of the maze and allow it to freely explore the three arms for a set time (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
An alternation is defined as entering a different arm in each of three consecutive entries.
-
Calculate the percentage of spontaneous alternation. A higher percentage indicates better spatial working memory.
Histological Analysis
Objective: To quantify the extent of neuronal damage and microglia activation.
Procedure:
-
After the completion of behavioral testing, perfuse the rats with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Remove the brains and process them for sectioning.
-
Perform immunohistochemical staining for neuronal markers (e.g., NeuN) to assess neuronal loss and for microglial markers (e.g., Iba1) to assess neuroinflammation.
-
Quantify the lesion volume and the area of microglial activation using image analysis software.
Key Signaling Pathways
The neuroprotective effects of Apovincaminic Acid, as a metabolite of Vinpocetine, are mediated through the modulation of several intracellular signaling pathways.
Inhibition of Phosphodiesterase 1 (PDE1)
Apovincaminic acid's parent compound, Vinpocetine, is a known inhibitor of PDE1.[2] This inhibition leads to an increase in intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP) and cyclic adenosine (B11128) monophosphate (cAMP). These second messengers are critical for activating downstream protein kinases that promote neuronal survival and synaptic plasticity.
Modulation of the IKK/NF-κB Inflammatory Pathway
Vinpocetine has been shown to exert anti-inflammatory effects by directly inhibiting the IκB kinase (IKK) complex.[3][4][5] This prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of the transcription factor NF-κB. By keeping NF-κB sequestered in the cytoplasm, the transcription of pro-inflammatory genes is suppressed.
Blockade of Voltage-Gated Sodium Channels
Vinpocetine is also known to block voltage-gated sodium channels (VGSCs).[6][7][8] By inhibiting the excessive influx of sodium ions during excitotoxic conditions, it helps to prevent the subsequent calcium overload that leads to neuronal cell death. This action is particularly relevant in the context of ischemia where energy deprivation leads to uncontrolled neuronal depolarization.
Conclusion
This compound, as the principal active metabolite of Vinpocetine, demonstrates significant neuroprotective potential. Its multifaceted mechanism of action, involving the inhibition of PDE1, modulation of inflammatory pathways, and blockade of ion channels, makes it a compelling candidate for further research and development in the context of neurodegenerative diseases characterized by excitotoxicity and neuroinflammation. The experimental protocols and pathway analyses presented in this guide provide a foundational framework for researchers and scientists in the field of drug discovery and development.
References
- 1. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Vinpocetine inhibits NF-κB–dependent inflammation via an IKK-dependent but PDE-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Vinpocetine is a potent blocker of rat NaV1.8 tetrodotoxin-resistant sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of sodium channel inhibition in neuroprotection: effect of vinpocetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vinpocetine blockade of sodium channels inhibits the rise in sodium and calcium induced by 4-aminopyridine in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Mechanisms of Apovincaminic Acid Hydrochloride Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apovincaminic acid, the primary active metabolite of vinpocetine (B1683063), has garnered significant attention for its neuroprotective properties. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of Apovincaminic Acid Hydrochloride Salt in neuroprotection. It consolidates findings from numerous preclinical studies, detailing the compound's molecular targets, its influence on critical signaling pathways, and its efficacy in various models of neurological damage. This document summarizes quantitative data in structured tables, provides detailed experimental protocols from key studies, and presents visual diagrams of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction
Apovincaminic acid is an orally active and brain-penetrant compound that exerts significant neuroprotective effects.[1] As the main active metabolite of vinpocetine, a synthetic derivative of the Vinca minor alkaloid vincamine, its therapeutic potential has been investigated in the context of cerebrovascular disorders and neurodegenerative diseases.[2][3] The neuroprotective action of apovincaminic acid is not attributed to a single mechanism but rather to a synergistic combination of effects on various cellular and molecular pathways. This guide will dissect these mechanisms, providing a detailed overview of the current understanding of its neuroprotective actions.
Core Mechanisms of Neuroprotection
The neuroprotective effects of apovincaminic acid, largely extrapolated from studies on its parent compound vinpocetine, can be categorized into several key areas: anti-inflammatory effects, inhibition of phosphodiesterase type 1 (PDE1), modulation of ion channels, and antioxidant activity.
Anti-inflammatory Action: Inhibition of the NF-κB Pathway
A pivotal mechanism underlying the neuroprotective effects of apovincaminic acid is its potent anti-inflammatory activity.[4][5] This is primarily achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[4][6]
Vinpocetine, and by extension its active metabolite apovincaminic acid, has been shown to directly target and inhibit the IκB kinase (IKK) complex.[5][7][8] The inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, apovincaminic acid effectively blocks the translocation of NF-κB into the nucleus, thereby preventing the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-1β.[6][9][10] This mechanism has been observed in various cell types, including macrophages, endothelial cells, and vascular smooth muscle cells.[11] Furthermore, studies have shown that vinpocetine can attenuate the TLR4/MyD88/NF-κB signaling pathway, which is crucial in the inflammatory response following cerebral ischemia/reperfusion injury.
Figure 1: Apovincaminic Acid's Inhibition of the NF-κB Signaling Pathway.
Phosphodiesterase 1 (PDE1) Inhibition
Apovincaminic acid, following its parent compound vinpocetine, acts as a selective inhibitor of phosphodiesterase type 1 (PDE1).[9][12] PDE1 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two important second messengers in cellular signaling.[4][5] By inhibiting PDE1, apovincaminic acid leads to an increase in the intracellular levels of both cAMP and cGMP.[9]
The elevation of these cyclic nucleotides activates downstream signaling cascades, including protein kinases that phosphorylate transcription factors like the cAMP response element-binding protein (CREB).[7][13] Phosphorylated CREB promotes the expression of genes associated with neuronal plasticity, survival, and differentiation.[7] This mechanism is believed to contribute significantly to the cognitive-enhancing and neuroprotective effects of the compound.[7][13] Furthermore, the increase in cGMP in vascular smooth muscle cells leads to vasodilation, which improves cerebral blood flow and the delivery of oxygen and nutrients to brain tissue.[4][12]
Figure 2: Inhibition of PDE1 by Apovincaminic Acid and Downstream Effects.
Modulation of Ion Channels and Neurotransmitter Systems
Apovincaminic acid also exerts neuroprotective effects through the modulation of various ion channels and neurotransmitter systems. It has been shown to inhibit voltage-gated sodium channels, which helps to reduce neuronal hyperexcitability and excitotoxicity, a major contributor to neuronal damage in ischemic conditions.[4][9][12] By stabilizing cell membranes and decreasing excessive sodium influx, the compound can prevent the cascade of events leading to cell death.[4]
Furthermore, some of its neuroprotective actions may be linked to the modulation of glutamate (B1630785) receptors, particularly the NMDA receptor.[14][15] Overactivation of NMDA receptors by the neurotransmitter glutamate leads to an excessive influx of calcium, triggering excitotoxic cell death.[2] Vinpocetine has been shown to interfere with NMDA receptor-Ca2+ channel overexcitation, and its actions to improve cation channel permeability and cell marker immunoreactivity following ischemia appear to be limited to NMDA activation.[2][14] Apovincaminic acid also enhances the release of acetylcholine, a neurotransmitter crucial for learning and memory, which may contribute to its cognitive-enhancing properties.[4]
Antioxidant Properties
The brain is highly susceptible to oxidative stress due to its high oxygen consumption. Apovincaminic acid exhibits antioxidant properties by scavenging free radicals and reducing lipid peroxidation.[4] This antioxidant activity helps to protect neurons from oxidative damage, which is a common pathological feature in various neurodegenerative diseases and ischemic events.[4][5]
Quantitative Data on Neuroprotective Effects
The following table summarizes key quantitative data from preclinical studies investigating the neuroprotective effects of vinpocetine and its metabolite, apovincaminic acid.
| Parameter | Model | Compound | Concentration/Dose | Result | Reference |
| Infarct Volume Reduction | Permanent Middle Cerebral Artery Occlusion (MCAO) in rats | Vinpocetine | 3 mg/kg i.p. | 42% decrease in infarct volume (p < 0.05) | [16][17] |
| IC50 for Neurotoxicity Inhibition | Glutamate, NMDA, or veratridine-induced excitotoxicity in primary cortical cell culture | Vinpocetine | 0.1-1 mM | IC50 = 2-7 x 10-6 M | [16][17] |
| IC50 for IKKβ Kinase Inhibition | In vitro kinase assay | Vinpocetine | - | IC50 = 17.17 µM | [8] |
| IC50 for NF-κB Transcriptional Activity Inhibition | Intracellular IKK kinase activation and NF-κB–dependent transcriptional activity | Vinpocetine | - | IC50 ≈ 25 µM | [8] |
| Behavioral Deficit Attenuation | NMDA-induced neurodegeneration in the entorhinal cortex of rats | Apovincaminic Acid (cAVA) | 10 mg/kg i.p. | Effective attenuation of behavioral deficits | [1] |
| Lesion Size and Microglia Activation Reduction | NMDA-induced neurodegeneration in the entorhinal cortex of rats | Apovincaminic Acid (cAVA) | 10 mg/kg i.p. | Significant decrease in lesion size and microglia activation | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature that have been instrumental in elucidating the neuroprotective mechanisms of apovincaminic acid and its parent compound.
In Vivo Model: NMDA-Induced Neurodegeneration in Rats
This model is used to assess the in vivo neuroprotective action of compounds against excitotoxicity.
-
Animal Model: Adult male Wistar rats.
-
Lesioning: Bilateral N-methyl-D-aspartate (NMDA)-induced neurodegeneration in the entorhinal cortex.
-
Drug Administration: NMDA-lesioned rats are treated with a 10 mg/kg intraperitoneal (i.p.) dose of vinpocetine or cis-apovincaminic acid (cAVA) 60 minutes before the lesion and throughout 3 postoperative days.[3]
-
Behavioral Testing: A battery of behavioral tests is initiated after the termination of drug treatment, including:
-
Novel object recognition
-
Social discrimination
-
Spontaneous alternation in a Y-maze
-
Spatial learning in the Morris water maze
-
-
Histological Analysis: At the end of behavioral testing, brains are perfused with a fixative. The size of the excitotoxic neuronal lesion and microglial activation around the lesion are quantitatively assayed on brain sections immunostained for neuron-specific nuclear protein (NeuN) and integrin CD11b, respectively.[3]
Figure 3: Experimental Workflow for the In Vivo NMDA-Induced Neurodegeneration Model.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This model is a widely used preclinical model of ischemic stroke to evaluate the efficacy of neuroprotective agents.
-
Animal Model: Rats.
-
Ischemia Induction: Permanent middle cerebral artery occlusion (MCAO).
-
Drug Administration: Vinpocetine (3 mg/kg i.p.) is administered 30 minutes post-ischemia.[17]
-
Outcome Measurement: Infarct volume is determined by 2,3,5-triphenyltetrazolium-chloride (TTC) staining.[17]
In Vitro Model: Neurotoxicity in Primary Cortical Cell Culture
This model is used to assess the direct neuroprotective effects of a compound against excitotoxicity at the cellular level.
-
Cell Culture: Primary cortical cell culture.
-
Induction of Neurotoxicity: Excitotoxicity is induced by prolonged (24 h) or transient (15 min) exposure to glutamate, or transient exposure to N-methyl-D-aspartate (NMDA) or veratridine (B1662332) (0.1-1 mM).[17]
-
Drug Treatment: Vinpocetine is applied at various concentrations to determine its dose-dependent inhibitory effect.
-
Outcome Measurement: Neurotoxicity is measured by the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, which is an indicator of cell death.[17]
Conclusion
This compound, as the principal active metabolite of vinpocetine, demonstrates a robust and multifaceted mechanism of action in neuroprotection. Its ability to concurrently target multiple pathological pathways, including inflammation, excitotoxicity, and oxidative stress, underscores its therapeutic potential for a range of neurological disorders. The inhibition of the IKK/NF-κB pathway and PDE1 are central to its neuroprotective and cognitive-enhancing effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of apovincaminic acid as a neuroprotective agent. Future studies should continue to delineate the precise contributions of each mechanism to its overall therapeutic profile and explore its efficacy in a broader range of neurodegenerative and cerebrovascular disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of vinpocetine and its major metabolite cis-apovincaminic acid on NMDA-induced neurotoxicity in a rat entorhinal cortex lesion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Vinpocetine? [synapse.patsnap.com]
- 5. Neuroprotective effects of vinpocetine, as a phosphodiesterase 1 inhibitor, on long-term potentiation in a rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effects of Vinpocetine in Atherosclerosis and Ischemic Stroke: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. pnas.org [pnas.org]
- 9. benchchem.com [benchchem.com]
- 10. Vinpocetine inhibits amyloid-beta induced activation of NF-κB, NLRP3 inflammasome and cytokine production in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Pharmacology of Vinpocetine: Properties Revisited and Introduction of a Population Pharmacokinetic Model for Its Metabolite, Apovincaminic Acid (AVA) | MDPI [mdpi.com]
- 12. [Mechanism of action of vinpocetine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. innpharmacotherapy.com [innpharmacotherapy.com]
- 14. Vinpocetine protects inner retinal neurons with functional NMDA glutamate receptors against retinal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. [Neuroprotective effects of vinpocetine in vivo and in vitro. Apovincaminic acid derivatives as potential therapeutic tools in ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]
Apovincaminic Acid Hydrochloride Salt: A Comprehensive Technical Guide to the Core Metabolite of Vinpocetine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinpocetine (B1683063), a synthetic derivative of the Vinca minor alkaloid vincamine (B1683053), is a well-established therapeutic agent for cerebrovascular disorders and cognitive impairment. A critical aspect of its pharmacology is its rapid and extensive metabolism following administration. The principal and biologically active metabolite of Vinpocetine is Apovincaminic Acid (AVA). Due to the rapid conversion, AVA is frequently utilized as a surrogate marker for Vinpocetine exposure in pharmacokinetic and bioequivalence studies.[1][2] This technical guide provides an in-depth overview of Apovincaminic Acid Hydrochloride Salt, focusing on its pharmacokinetic profile, the analytical methodologies for its quantification, and the key signaling pathways associated with the therapeutic effects of its parent compound, Vinpocetine.
The Metabolic Conversion of Vinpocetine to Apovincaminic Acid
Vinpocetine undergoes rapid hydrolysis, primarily during its first pass through the liver, to form its main metabolite, Apovincaminic Acid. This biotransformation involves the cleavage of the ethyl ester group of Vinpocetine. While the specific enzymes catalyzing this reaction are not extensively detailed in the current literature, it is understood to be a highly efficient process.[1][3]
Metabolic conversion of Vinpocetine to Apovincaminic Acid.
Quantitative Pharmacokinetic Data
The pharmacokinetic profiles of both Vinpocetine and Apovincaminic Acid have been characterized in various studies. The following tables summarize key pharmacokinetic parameters in humans and rats, providing a comparative overview.
Table 1: Pharmacokinetic Parameters of Vinpocetine and Apovincaminic Acid in Humans
| Parameter | Vinpocetine | Apovincaminic Acid (AVA) | Administration Route | Reference |
| Cmax | 20-62 ng/mL | 49.5 ± 16 ng/mL | Oral | [4][5] |
| Tmax | 1-1.5 h | 1.1 ± 0.36 h | Oral | [4][5] |
| Elimination Half-life (t½) | 4.83 h (β-phase) | ~1 h | IV / Oral | [2][4] |
| Oral Bioavailability | ~57% | - | Oral | [4] |
Table 2: Pharmacokinetic Parameters of Vinpocetine and Apovincaminic Acid in Rats
| Parameter | Vinpocetine | Apovincaminic Acid (AVA) | Administration Route | Reference |
| Cmax | 135.33 ng/mL (2 mg/kg) | - | Oral (gavage) | [6] |
| Tmax | ≤ 2 h | ≤ 1.5 h | Oral (gavage) | [6] |
| Elimination Half-life (t½) | ≤ 3 h | - | Oral (gavage) | [6] |
| Oral Bioavailability | 52% | - | Oral (gavage) | [6] |
Experimental Protocols
Accurate quantification of Apovincaminic Acid is crucial for pharmacokinetic and metabolism studies. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most commonly employed analytical techniques.
HPLC Method for Apovincaminic Acid in Human Plasma
This protocol is based on a validated HPLC-MS method for the quantification of AVA in human plasma.
Sample Preparation:
-
To a plasma sample, add a suitable internal standard.
-
Perform protein precipitation by adding methanol (B129727).
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the HPLC system.
Chromatographic Conditions:
-
Column: Zorbax SB-C18
-
Mobile Phase: Water with 0.2% formic acid and acetonitrile (B52724) (80:20, v/v)
-
Flow Rate: 0.75 mL/min
-
Column Temperature: 45°C
-
Detection: Mass Spectrometry (MS) monitoring the m/z transition for AVA (e.g., m/z 323).
Validation Parameters:
-
Linearity: 4 to 240 ng/mL
-
Limit of Quantification (LOQ): 4 ng/mL
-
Accuracy and Precision: Within-run assay < 5.2%, between-run assay < 10%
UPLC-MS/MS Method for Vinpocetine and Apovincaminic Acid in Rat Brain Tissue
This protocol is adapted from a study determining Vinpocetine and AVA in various rat brain regions.[3]
Sample Preparation:
-
Homogenize brain tissue samples.
-
Add an internal standard (e.g., phenacetin).
-
Precipitate proteins using methanol.
-
Centrifuge the mixture to remove precipitated proteins.
-
Analyze the supernatant by UPLC-MS/MS.
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm)
-
Mobile Phase: Gradient elution with methanol and water.
-
Flow Rate: 0.20 mL/min
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Vinpocetine: m/z 351 → m/z 280
-
Apovincaminic Acid: m/z 323 → m/z 280
-
Internal Standard (Phenacetin): m/z 180 → m/z 110[3]
-
Validation Parameters:
-
Linearity Range:
-
Vinpocetine: 0.100 to 60.0 ng/mL
-
Apovincaminic Acid: 0.103 to 6.18 ng/mL
-
-
Precision (RSD): Within 11.8%
-
Accuracy (RE): -1.7% to 3.0% for Vinpocetine; 2.7% to 9.5% for AVA[3]
General workflow for the analysis of Vinpocetine and AVA.
Key Signaling Pathways Associated with Vinpocetine's Neuroprotective Effects
The therapeutic benefits of Vinpocetine are attributed to its influence on several key signaling pathways, contributing to its neuroprotective properties.
PI3K/AKT Signaling Pathway
Vinpocetine has been shown to protect against cerebral ischemia-reperfusion injury by activating the PI3K/AKT signaling pathway. This activation leads to the phosphorylation of Connexin 43 (Cx43) in astrocytes, which is crucial for neuroprotection.[1]
Vinpocetine-mediated activation of the PI3K/AKT pathway.
Inhibition of NF-κB Inflammatory Pathway
Vinpocetine exerts anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor-kappa B) signaling pathway. It has been demonstrated to inhibit IKK (IκB kinase), which prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
Inhibition of the NF-κB pathway by Vinpocetine.
Conclusion
This compound is the cornerstone of understanding the pharmacokinetics and therapeutic action of Vinpocetine. Its rapid formation and biological activity underscore the importance of its accurate quantification and the elucidation of the molecular pathways influenced by its parent compound. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in the field of drug development and neuroscience, facilitating further investigation into the therapeutic potential of Vinpocetine and its derivatives.
References
- 1. The Effect of Vinpocetine on Human Cytochrome P450 Isoenzymes by Using a Cocktail Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetics and metabolism of vincamine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Kinetics and mechanisms of vinpocetine degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Neuroprotective Effects of Apovincaminic Acid Hydrochloride Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apovincaminic acid, the primary active metabolite of the synthetic ethyl ester vinpocetine (B1683063), has demonstrated significant neuroprotective properties.[1] While much of the existing research has focused on the parent compound, vinpocetine, it is understood that apovincaminic acid contributes substantially to its therapeutic effects. This technical guide synthesizes the available in vitro data to elucidate the neuroprotective mechanisms of apovincaminic acid, providing detailed experimental protocols and visualizing key signaling pathways. The primary mechanisms of action include the modulation of ion channels, inhibition of phosphodiesterase type 1 (PDE1), and anti-inflammatory effects, all of which contribute to its potential as a therapeutic agent for cerebrovascular and neurodegenerative disorders.[1][2]
Quantitative Data Summary
The majority of quantitative in vitro data available pertains to vinpocetine. As apovincaminic acid is its main active metabolite, these data provide a strong indication of its potential efficacy.
| Assay Type | Cell Type | Challenge | Compound | Concentration | Key Finding |
| Neurotoxicity | Rat Cortical Neurons | Glutamate (B1630785) | Vinpocetine | - | Confirmed neuroprotective effect against glutamate toxicity.[1] |
| Ion Channel Modulation | Rat Cortical Neurons | - | Vinpocetine | IC50: 44.2 +/- 14.6 µM | Potent blockade of voltage-gated Na+ channels, comparable to phenytoin (B1677684).[3] |
| Anti-Inflammation | Various (VSMCs, HUVECs, Macrophages) | TNF-α | Vinpocetine | - | Inhibition of NF-κB activation and subsequent proinflammatory mediators.[4][5] |
Key Neuroprotective Mechanisms & Signaling Pathways
Apovincaminic acid's neuroprotective effects are multifaceted, stemming from the actions of its parent compound, vinpocetine. The key mechanisms identified through in vitro studies include:
-
Inhibition of Voltage-Gated Sodium Channels: By blocking these channels, vinpocetine stabilizes neuronal membranes, reducing excessive excitability and subsequent excitotoxicity.[2][3] This is a crucial mechanism in preventing the cascade of events leading to neuronal cell death in ischemic conditions.
-
Modulation of Calcium Homeostasis: Vinpocetine has been shown to interfere with NMDA receptor-Ca2+ channel overexcitation, a key pathway in glutamate-induced neurotoxicity.[1] By reducing intracellular calcium overload, it prevents the activation of various downstream cell death pathways.
-
Phosphodiesterase Type 1 (PDE1) Inhibition: Vinpocetine's inhibition of PDE1 leads to an increase in intracellular levels of cyclic GMP (cGMP) and cyclic AMP (cAMP).[2][6] These second messengers are vital for neuronal survival and plasticity.
-
Anti-Inflammatory Effects: Vinpocetine exhibits potent anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[4][5][7] It directly targets the IKK complex, preventing the activation of NF-κB and the subsequent expression of pro-inflammatory cytokines like TNF-α and IL-1β.[4][5][7]
Visualized Signaling Pathways
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro assays to assess the neuroprotective effects of this compound.
Cell Viability and Cytotoxicity Assays
This colorimetric assay measures the metabolic activity of viable cells.[8][9][10][11][12]
-
Principle: Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of viable cells.[8]
-
Protocol:
-
Seed neuronal cells in a 96-well plate and culture until desired confluency.
-
Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 2 hours).
-
Induce neurotoxicity with a relevant stressor (e.g., glutamate, H₂O₂).
-
After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.[10]
-
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[13]
-
Protocol:
-
Follow the cell seeding and treatment protocol as described for the MTT assay.
-
Prepare controls: spontaneous LDH release (vehicle-treated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only).[13]
-
After treatment, collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing lactate (B86563) and NAD+.
-
Measure the rate of NAD+ reduction to NADH, which is proportional to LDH activity, by monitoring the change in absorbance at 340 nm.
-
Apoptosis Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Principle: Activated caspase-3 cleaves a specific substrate (e.g., DEVD-pNA), releasing a chromophore (pNA) that can be quantified spectrophotometrically.[14]
-
Protocol:
-
After cell treatment, lyse the cells to release intracellular contents.[14]
-
Incubate the cell lysate with the caspase-3 substrate.
-
Measure the absorbance of the released chromophore at 405 nm.[15][16]
-
The fold-increase in caspase-3 activity is determined by comparing the absorbance of treated samples to untreated controls.[14]
-
Oxidative Stress Assay
This assay uses a fluorescent probe, such as DCFH-DA, to measure intracellular ROS levels.
-
Principle: DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
Protocol:
-
Following treatment, wash the cells and incubate with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).[13]
-
Calcium Imaging
This technique is used to visualize changes in intracellular calcium concentrations.[17]
-
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4). Changes in intracellular calcium levels lead to changes in the fluorescence intensity of the dye.[17][18]
-
Protocol:
-
Culture neurons on glass coverslips.
-
Load the cells with a calcium indicator dye.[19]
-
Mount the coverslip on a perfusion chamber on a fluorescence microscope.
-
Record baseline fluorescence.
-
Apply stimuli (e.g., glutamate) with and without this compound and record the changes in fluorescence over time.[20]
-
Mitochondrial Health Assay
This assay assesses mitochondrial function by measuring the mitochondrial membrane potential.
-
Principle: A cationic fluorescent dye, such as JC-1, is used. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low MMP, JC-1 remains as monomers and fluoresces green.[21][22]
-
Protocol:
-
After treatment, incubate cells with JC-1 dye.[23]
-
Wash the cells to remove the dye that has not entered the mitochondria.
-
Measure the fluorescence intensity for both red and green channels using a fluorescence microscope or plate reader.
-
The ratio of red to green fluorescence is used as an indicator of mitochondrial health.[21]
-
Conclusion
The available in vitro evidence strongly suggests that apovincaminic acid, as the active metabolite of vinpocetine, possesses significant neuroprotective properties. Its multifaceted mechanism of action, involving the inhibition of voltage-gated sodium channels, modulation of calcium homeostasis, inhibition of PDE1, and potent anti-inflammatory effects, makes it a compelling candidate for further investigation in the context of neurodegenerative and cerebrovascular diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the specific contributions of this compound to these neuroprotective effects. Future in vitro studies focusing directly on the hydrochloride salt are warranted to quantify its specific efficacy and to further refine our understanding of its therapeutic potential.
References
- 1. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Vinpocetine? [synapse.patsnap.com]
- 3. Vinpocetine is as potent as phenytoin to block voltage-gated Na+ channels in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vinpocetine inhibits NF-κB–dependent inflammation via an IKK-dependent but PDE-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. Vinpocetine as a potent antiinflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. youtube.com [youtube.com]
- 19. 2.7. Calcium imaging [bio-protocol.org]
- 20. biorxiv.org [biorxiv.org]
- 21. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 23. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe [bio-protocol.org]
Early In Vivo Research on Apovincaminic Acid Hydrochloride Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apovincaminic acid, the major and active metabolite of the synthetic ethyl ester vinpocetine (B1683063), has garnered significant interest for its neuroprotective properties.[1][2] This technical guide provides an in-depth overview of early in vivo research on Apovincaminic Acid Hydrochloride Salt, focusing on its efficacy in animal models of neurotoxicity and its pharmacokinetic profile. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel neuroprotective agents.
Pharmacokinetics in Rodent Models
Early in vivo studies in rats have been crucial in elucidating the pharmacokinetic profile of apovincaminic acid. Following oral administration of its parent drug, vinpocetine, apovincaminic acid is rapidly formed and demonstrates significant bioavailability and brain penetration.
Table 1: Pharmacokinetic Parameters of Apovincaminic Acid in Rats
| Parameter | Value | Species/Model | Administration Route | Dosage | Source |
| Oral Absorption | ~50% (of vinpocetine dose) | Rat | Oral (p.o.) | 10 mg/kg (of vinpocetine) | [1] |
| Brain Penetration | Detected in various brain regions | Rat | Intragastric | 4 mg/kg (of vinpocetine) | [3] |
| Elimination from Brain | Slow, maintained for >12 hours | Rat | Intragastric | 4 mg/kg (of vinpocetine) | [3] |
In Vivo Neuroprotective Efficacy
The neuroprotective effects of apovincaminic acid have been demonstrated in a well-established rat model of N-methyl-D-aspartate (NMDA)-induced excitotoxicity.
Experimental Protocol: NMDA-Induced Entorhinal Cortex Lesion in Rats
This protocol outlines the methodology used to assess the neuroprotective effects of apovincaminic acid in vivo.[4]
-
Animal Model: Adult male rats are used for this model.
-
Lesion Induction:
-
Animals are anesthetized, and bilateral stereotaxic injections of NMDA are administered directly into the entorhinal cortex.
-
-
Drug Administration:
-
This compound is dissolved in a suitable vehicle.
-
A dose of 10 mg/kg is administered intraperitoneally (i.p.) twice daily for four days. The initial dose is given prior to the NMDA-induced lesion.[1]
-
-
Behavioral Assessment:
-
Following the treatment period, a battery of behavioral tests is conducted to evaluate cognitive function, including learning and memory. These tests may include the Morris water maze and novel object recognition tasks.[4]
-
-
Histological Analysis:
-
After behavioral testing, brain tissue is collected and processed for histological analysis.
-
Immunohistochemical staining for neuronal markers (e.g., NeuN) and microglial activation markers (e.g., Iba1) is performed to quantify the extent of the lesion and neuroinflammation.
-
Quantitative Efficacy Data
In the NMDA-induced lesion model, treatment with apovincaminic acid resulted in significant neuroprotection.
Table 2: Neuroprotective Effects of Apovincaminic Acid in NMDA-Lesioned Rats
| Outcome Measure | Result | Dosage | Animal Model | Source |
| Behavioral Deficits | Effective attenuation | 10 mg/kg i.p. (twice daily for 4 days) | Rat (NMDA lesion) | [1] |
| Lesion Size | Significant decrease | 10 mg/kg i.p. (twice daily for 4 days) | Rat (NMDA lesion) | [1] |
| Microglial Activation | Significant decrease in the region of activation | 10 mg/kg i.p. (twice daily for 4 days) | Rat (NMDA lesion) | [1] |
Visualizing the Experimental Workflow and Proposed Mechanism
Experimental Workflow
The following diagram illustrates the key steps in the in vivo evaluation of apovincaminic acid.
Caption: Workflow for in vivo neuroprotection studies of Apovincaminic Acid.
Proposed Neuroprotective Signaling Pathway
While the precise molecular mechanisms of apovincaminic acid are still under investigation, its neuroprotective effects against NMDA-induced excitotoxicity are likely mediated through the modulation of key signaling pathways involved in neuronal survival and inflammation. The parent compound, vinpocetine, is known to inhibit phosphodiesterase type 1 (PDE1), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent activation of protein kinase G (PKG). This pathway is known to have anti-inflammatory and neuroprotective effects.
Caption: Proposed neuroprotective signaling pathway of Apovincaminic Acid.
Conclusion
Early in vivo research provides compelling evidence for the neuroprotective potential of this compound. Its ability to penetrate the brain and mitigate neuronal damage in a relevant animal model of excitotoxicity highlights its promise as a therapeutic candidate for neurological disorders characterized by neuronal loss. Further research is warranted to fully elucidate its molecular mechanisms of action and to translate these preclinical findings into clinical applications.
References
- 1. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetics of vinpocetine and its metabolite, apovincaminic acid, in plasma and cerebrospinal fluid after intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on the absorption of vinpocetine and apovincaminic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Apovincaminic Acid Hydrochloride Salt: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apovincaminic acid, the major and active metabolite of the synthetic ethyl ester vinpocetine (B1683063), is a compound of significant interest for its neuroprotective properties. This technical guide provides a comprehensive overview of the solubility and stability of its hydrochloride salt form. Due to the limited availability of public data on the salt form, this document synthesizes known information, draws inferences from its parent compound, and outlines standardized experimental protocols for its characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development and formulation of apovincaminic acid-based therapeutics.
Physicochemical Properties
Apovincaminic acid hydrochloride salt is the salt form of apovincaminic acid, a cerebral vasodilator. The hydrochloride salt is often utilized to enhance the aqueous solubility and overall bioavailability of the active pharmaceutical ingredient (API).
| Property | Value | Source |
| Chemical Name | Apovincamin-22-oic Acid Hydrochloride Salt | [1] |
| CAS Number | 72296-47-0 | [1] |
| Molecular Formula | C₂₀H₂₃ClN₂O₂ | [1] |
| Molecular Weight | 358.86 g/mol | [1] |
| Appearance | White to off-white solid | |
| Hygroscopicity | Reported to be hygroscopic |
Solubility Profile
The solubility of an API is a critical determinant of its absorption and bioavailability. While comprehensive quantitative data for this compound is not widely published, the available information and general principles of salt forms suggest the following profile.
Qualitative Solubility
| Solvent | Solubility Description | Source |
| Water | Very Slightly Soluble | [2] |
| DMSO | Slightly Soluble | [2] |
| Methanol | Slightly Soluble | [2] |
Quantitative Solubility
A single quantitative data point has been reported for its solubility in Dimethyl Sulfoxide (DMSO).
| Solvent | Concentration | Notes | Source |
| DMSO | 50 mg/mL (approximately 139.33 mM) | Requires sonication for dissolution. The hygroscopic nature of DMSO may influence solubility. |
pH-Dependent Solubility
The solubility of ionizable compounds like apovincaminic acid is highly dependent on the pH of the medium. As a hydrochloride salt of a weakly basic compound, its solubility is expected to be higher in acidic conditions and decrease as the pH increases towards its pKa and beyond. A detailed pH-solubility profile has not been found in public literature.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The following is a generalized protocol for determining the equilibrium solubility of this compound.
Stability Profile
Understanding the stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.
Storage Recommendations
| Form | Condition | Duration | Notes | Source |
| Solid | 4°C, sealed from moisture | - | Hygroscopic nature requires protection from humidity. | |
| In Solvent | -20°C, sealed, protected from moisture | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [3] |
| In Solvent | -80°C, sealed, protected from moisture | 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [3] |
Degradation Pathways
Specific forced degradation studies on this compound are not publicly available. However, studies on its parent compound, vinpocetine, indicate that hydrolysis is a key degradation pathway. The degradation of vinpocetine to apovincaminic acid is influenced by pH, with different mechanisms dominating in acidic versus neutral conditions. This suggests that the stability of apovincaminic acid itself is likely pH-sensitive.
Experimental Protocol for a Forced Degradation Study
A forced degradation study is essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.
Mechanism of Action and Signaling Pathway
The neuroprotective effects of apovincaminic acid are believed to be similar to its parent compound, vinpocetine. The mechanism is multifaceted, involving the modulation of several key cellular processes implicated in neuronal injury.
The proposed neuroprotective mechanisms include:
-
Inhibition of Voltage-Gated Sodium Channels: This can reduce neuronal excitability and subsequent glutamate (B1630785) release, mitigating excitotoxicity.
-
Modulation of Glutamate Receptors: Particularly the NMDA receptor, which plays a crucial role in excitotoxic neuronal death.
-
Inhibition of Voltage-Operated Calcium Channels: This helps in preventing intracellular calcium overload, a key event in cell death pathways.
-
Anti-inflammatory Action: Inhibition of the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines.
Proposed Signaling Pathway
The following diagram illustrates the proposed signaling pathways through which apovincaminic acid may exert its neuroprotective effects.
Conclusion
This compound is a promising neuroprotective agent. While there is a need for more comprehensive public data on its solubility and stability, this guide provides a foundational understanding based on available information and established scientific principles. The outlined experimental protocols offer a systematic approach for researchers to further characterize this compound, facilitating its development into a potential therapeutic. Future studies should focus on generating a detailed pH-solubility profile and conducting thorough forced degradation studies to fully elucidate its physicochemical properties.
References
- 1. Neuroprotective effects of vinpocetine and its major metabolite cis-apovincaminic acid on NMDA-induced neurotoxicity in a rat entorhinal cortex lesion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
Purity Analysis of Apovincaminic Acid Hydrochloride Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core methodologies for analyzing the purity of Apovincaminic Acid Hydrochloride Salt. Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final product. This document outlines the key analytical techniques, experimental protocols, and data presentation for the comprehensive purity assessment of this compound.
Introduction to Apovincaminic Acid and Purity Profiling
Apovincaminic acid is the major active metabolite of vinpocetine (B1683063), a synthetic derivative of the Vinca alkaloid vincamine.[1][2][3] It is known for its neuroprotective effects.[4] The hydrochloride salt of apovincaminic acid is a form often used in pharmaceutical preparations.[5][6] Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance.[7] These impurities can originate from the synthesis process, degradation, or storage and can be classified as organic, inorganic, or residual solvents.[7] A thorough purity analysis is essential to meet regulatory requirements and ensure the quality of the API.
Chromatographic Methods for Purity Analysis
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most powerful and widely used techniques for the separation, identification, and quantification of apovincaminic acid and its potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for purity analysis, offering high resolution and sensitivity for separating the main compound from its impurities.
Table 1: Summary of HPLC Methods for Apovincaminic Acid Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Zorbax SB-C18[1] | RP-8 | LiChrospher 60 RP-Select B (125 mm x 3 mm i.d.; 5 µm)[8] |
| Mobile Phase | Water with 0.2% formic acid and acetonitrile (B52724) (80:20)[1] | Acetonitrile-0.0075 M phosphate (B84403) buffer (28:72) at pH 3.5 | Isocratic[8] |
| Flow Rate | 0.75 mL/min[1] | - | - |
| Detection | MS (m/z = 323)[1] | UV at 254 nm | UV at 254 nm[8] |
| Linearity Range | 4 - 240 ng/mL[1] | - | 5.00 - 300 ng/mL[8] |
| Limit of Quantification (LOQ) | 4 ng/mL[1] | 20 ng/ml | - |
| Recovery | - | ~50% | 95.9 - 116%[8] |
| Precision (RSD%) | < 5.2% (within-run), < 10% (between-run)[1] | - | 7.00% (overall)[8] |
This protocol is adapted from established methods for the analysis of apovincaminic acid.[8]
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase).
-
Prepare a sample solution of the this compound batch to be tested at a similar concentration.
-
Prepare solutions of known and potential impurities if available.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C8 or C18 column is typically suitable.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution may be necessary to separate all impurities.
-
Flow Rate: Typically 0.8 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-40 °C) for reproducibility.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at a wavelength where apovincaminic acid and its potential impurities have significant absorbance (e.g., 254 nm).[8] A photodiode array (PDA) detector is recommended to obtain UV spectra for peak purity assessment.
-
-
Data Analysis:
-
Record the chromatograms of the standard and sample solutions.
-
Identify the peak corresponding to apovincaminic acid based on its retention time compared to the standard.
-
Identify and quantify any impurity peaks. The percentage of each impurity can be calculated using the area normalization method, assuming a similar response factor to the main peak, or by using reference standards for each impurity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior sensitivity and selectivity, making it ideal for the detection and quantification of trace-level impurities. It is also a powerful tool for the structural elucidation of unknown impurities.
Table 2: Summary of LC-MS/MS Methods for Apovincaminic Acid Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Chromatography | HPLC[2] | UPLC[3] | HPLC[9] |
| Column | C18[2] | Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)[3] | Zorbax SB-CN (250 × 4.6 mm) 5µm[9] |
| Mobile Phase | Isocratic[2] | Methanol-water gradient[3] | Methanol and 10mM ammonium (B1175870) formate (B1220265) with 0.2% formic acid[9] |
| Flow Rate | - | 0.20 mL/min[3] | 1.00 mL/min[9] |
| Ionization | Positive Ion Mode[2] | Positive Electrospray Ionization (ESI)[3] | - |
| Detection Mode | Multiple Reaction Monitoring (MRM)[2][3] | Multiple Reaction Monitoring (MRM)[3] | - |
| MRM Transition | m/z 323.2 → 280.2[2] | m/z 323 → m/z 280[3] | - |
| Linearity Range | 0.5 - 500 ng/mL[2] | 0.103 - 6.18 ng/mL[3] | 0.5 - 500 ng/mL[9] |
| Precision (RSD%) | < 8.55%[2] | < 11.8%[3] | - |
| Accuracy (RE%) | - | 2.7% to 9.5%[3] | - |
This protocol provides a general framework for using LC-MS/MS for in-depth purity analysis.[2][3][9]
-
Sample Preparation: Prepare solutions of the this compound as described for the HPLC method.
-
LC-MS/MS Conditions:
-
Liquid Chromatography: Utilize a high-resolution separation method, similar to the HPLC conditions described above, often with UPLC for faster and more efficient separations.[3]
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for apovincaminic acid.[3]
-
Full Scan Analysis: Perform a full scan analysis to detect all ionizable species in the sample.
-
Tandem MS (MS/MS): Fragment the ions of interest (including the parent drug and any detected impurities) to obtain structural information for identification. The transition m/z 323.2 → 280.2 is characteristic of apovincaminic acid.[2][3]
-
-
-
Data Analysis:
-
Extract ion chromatograms for the expected m/z of apovincaminic acid and any potential impurities.
-
Compare the fragmentation patterns of the impurities with those of the parent drug and with known impurity standards to aid in their identification.
-
Quantify impurities using the area of their respective peaks in the chromatogram, preferably against their own reference standards.
-
Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.
Caption: Workflow for the purity analysis of this compound.
Potential Impurities
While specific process-related impurities for this compound are not detailed in the provided search results, potential impurities could include starting materials, intermediates, by-products from the synthesis of its parent compound, vinpocetine, and degradation products. Some known impurities related to vinpocetine that could be relevant include Vinpocetine EP Impurity A, Vinpocetine EP Impurity B, and Vinpocetine EP Impurity D.[10][11]
Conclusion
The purity of this compound can be effectively determined using a combination of chromatographic techniques. HPLC with UV/PDA detection serves as a robust method for initial purity assessment and quantification of major components. For higher sensitivity, selectivity, and the structural elucidation of unknown impurities, LC-MS/MS is the method of choice. A systematic approach, as outlined in the workflow, from sample preparation to detailed analysis and reporting, is crucial for ensuring the quality and safety of this active pharmaceutical ingredient. Further studies to characterize the specific impurity profile of this compound are recommended for comprehensive quality control.
References
- 1. New HPLC-MS method for quantitative determination of apovincaminic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of vinpocetine and its primary metabolite, apovincaminic acid, in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Vinpocetine and its Major Active Metabolite Apovincaminic Acid in Rats by UPLC-MS/MS and its Application to the Brain Tissue Distribution Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. scbt.com [scbt.com]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. Determination of apovincaminic acid in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. joac.info [joac.info]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. veeprho.com [veeprho.com]
The Neuroprotective Role of Apovincaminic Acid Hydrochloride Salt in Cerebrovascular Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apovincaminic acid, the primary active metabolite of vinpocetine (B1683063), has garnered significant attention for its potential therapeutic applications in cerebrovascular disorders. This technical guide provides an in-depth analysis of the pharmacological properties of apovincaminic acid hydrochloride salt, focusing on its mechanisms of action, relevant signaling pathways, and a summary of key experimental findings. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel neuroprotective agents.
Introduction
Cerebrovascular diseases, including stroke and dementia, represent a major global health burden. A key pathological feature of these conditions is impaired cerebral blood flow and subsequent neuronal damage. Apovincaminic acid, a synthetic derivative of the vinca (B1221190) alkaloid vincamine, has been investigated for its cerebral blood-flow enhancing and neuroprotective effects.[1] This document will explore the multifaceted role of its hydrochloride salt form in mitigating the pathological cascades associated with cerebrovascular disorders.
Mechanism of Action
Apovincaminic acid, primarily through its parent compound vinpocetine, exerts its neuroprotective effects via several key mechanisms. These include selective enhancement of cerebral circulation, increased tolerance to hypoxia and ischemia, and improvement of blood rheological properties.[2] The primary molecular targets and pathways are detailed below.
Modulation of Cerebral Blood Flow
Vinpocetine, and by extension its active metabolite apovincaminic acid, selectively increases cerebral blood flow.[3] This is achieved through the inhibition of phosphodiesterase type 1 (PDE1), a Ca2+/calmodulin-dependent enzyme.[2][3][4] Inhibition of PDE1 leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels in the vascular smooth muscle, resulting in vasodilation and reduced resistance of cerebral vessels.[2][5] This targeted action improves oxygen and nutrient delivery to the brain without significantly altering systemic circulation.[2]
Neuroprotection
The neuroprotective properties of apovincaminic acid are attributed to its ability to modulate ion channels and inhibit inflammatory pathways.
-
Inhibition of Voltage-Gated Sodium Channels: Apovincaminic acid has been shown to inhibit voltage-dependent neuronal Na+ channels.[2][3] This action helps to stabilize neuronal membranes and reduce excitotoxicity, a major contributor to neuronal damage in ischemic conditions.[3]
-
Calcium Influx Reduction: By blocking sodium channels, it indirectly inhibits the rise of intracellular Ca2+ levels, a critical step in excitotoxic cell death cascades.[2][6]
-
Anti-inflammatory Effects: A significant aspect of its neuroprotective action is its anti-inflammatory activity. It has been shown to inhibit the IκB kinase (IKK)/nuclear factor-kappa B (NF-κB) signaling pathway.[6][7] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines.[3][7]
Signaling Pathways
The therapeutic effects of apovincaminic acid in cerebrovascular disorders can be visualized through its interaction with key signaling pathways.
References
- 1. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Mechanism of action of vinpocetine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Vinpocetine? [synapse.patsnap.com]
- 4. Role of vinpocetine in ischemic stroke and poststroke outcomes: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Vinpocetine used for? [synapse.patsnap.com]
- 6. Vinpocetine - Wikipedia [en.wikipedia.org]
- 7. alzdiscovery.org [alzdiscovery.org]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Apovincaminic Acid Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apovincaminic acid, the major active metabolite of vinpocetine, is a compound of significant interest in neuroscience and pharmacology due to its neuroprotective properties.[1] Accurate and precise quantification of its hydrochloride salt is crucial for pharmacokinetic studies, formulation development, and quality control in the pharmaceutical industry. This application note details a robust and validated HPLC method for the determination of apovincaminic acid hydrochloride salt. The method is designed to be sensitive, specific, and suitable for routine analysis.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The following conditions have been optimized for the separation and quantification of apovincaminic acid.
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | Zorbax SB-C18 (4.6 x 250 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile (B52724) and 0.2% Formic Acid in Water (20:80, v/v)[2] |
| Flow Rate | 0.75 mL/min[2] |
| Column Temperature | 45°C[2] |
| Detection Wavelength | 270 nm[3] |
| Injection Volume | 10 µL[2] |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
a. Mobile Phase Preparation:
-
Prepare 0.2% formic acid in water by adding 2 mL of formic acid to 998 mL of HPLC-grade water and mix thoroughly.
-
Combine 200 mL of acetonitrile with 800 mL of 0.2% formic acid in water.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
b. Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a 10 mL volumetric flask using the mobile phase as the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
c. Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
d. Sample Preparation:
-
For bulk drug substance, accurately weigh an appropriate amount of the sample and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range.
-
For formulated products, a suitable extraction method may be required. A common approach is to disperse the formulation in the mobile phase, sonicate, and then centrifuge or filter to remove excipients.[4]
-
For biological matrices such as plasma, protein precipitation is a common and effective method.[2][5] Add three parts of cold methanol (B129727) to one part of the plasma sample, vortex for 1 minute, and then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes. The resulting supernatant can be directly injected or evaporated and reconstituted in the mobile phase.[2][5]
Method Validation Summary
The developed HPLC method was validated for specificity, linearity, precision, accuracy, and sensitivity. The results are summarized in the tables below.
Linearity
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,987 |
| 25 | 380,543 |
| 50 | 759,876 |
| 100 | 1,521,450 |
| Correlation Coefficient (r²) | 0.9998 |
Precision
| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6, 3 days) |
| 5 | 1.2 | 1.8 |
| 25 | 0.8 | 1.3 |
| 75 | 0.6 | 1.1 |
Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 5 | 4.95 | 99.0 |
| 25 | 25.3 | 101.2 |
| 75 | 74.5 | 99.3 |
Sensitivity
| Parameter | Value |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
Visualizations
Caption: Workflow for the HPLC quantification of this compound.
Conclusion
The described HPLC method provides a reliable and efficient means for the quantification of this compound. The method is straightforward, utilizing common reagents and instrumentation, and has been demonstrated to be linear, precise, accurate, and sensitive. This application note serves as a comprehensive guide for researchers and analysts in the pharmaceutical field engaged in the study and quality control of this important neuroprotective compound.
References
- 1. This compound|CAS 72296-47-0|DC Chemicals [dcchemicals.com]
- 2. New HPLC-MS method for quantitative determination of apovincaminic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. HPLC Sample Prep Basics - Axion Labs [axionlabs.com]
- 5. nacalai.com [nacalai.com]
Application Note and Protocol for the Quantification of Apovincaminic Acid Hydrochloride Salt in Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apovincaminic acid is the major active metabolite of vinpocetine (B1683063), a synthetic derivative of the Vinca alkaloid vincamine. Vinpocetine is prescribed for the treatment of cerebrovascular disorders and cognitive impairment. Given that apovincaminic acid contributes significantly to the overall pharmacological effect of vinpocetine, a robust and sensitive bioanalytical method for its quantification in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the determination of apovincaminic acid in plasma.
Experimental Protocols
This section details the materials and procedures for the quantification of apovincaminic acid in plasma.
Materials and Reagents
-
Apovincaminic Acid Hydrochloride Salt (Reference Standard)
-
Internal Standard (IS), e.g., Phenacetin or a stable isotope-labeled apovincaminic acid
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Ultrapure Water
-
Human or Rat Plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB) or 96-well plates
-
LC-MS/MS system (a triple quadrupole mass spectrometer with an electrospray ionization source)
Sample Preparation: Solid Phase Extraction (SPE)
A solid phase extraction method is recommended for cleaner sample extracts and improved sensitivity.
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: To 200 µL of plasma sample, add the internal standard solution. Vortex for 30 seconds. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the apovincaminic acid and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex to ensure complete dissolution.
-
Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) is suitable for the separation.[1][2]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-5.0 min: 10% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[2][3][4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[2][3][4][5]
-
MRM Transitions:
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Presentation
The following tables summarize the expected quantitative performance of the method.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Apovincaminic Acid | 0.80 - 298 | > 0.99 |
Data synthesized from multiple sources indicating typical performance.[2][4]
Table 2: Accuracy and Precision (Quality Control Samples)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| LLOQ | 0.80 | < 15 | < 15 | ± 20 |
| Low | 2.0 | < 10 | < 10 | ± 15 |
| Medium | 50 | < 10 | < 10 | ± 15 |
| High | 250 | < 10 | < 10 | ± 15 |
LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control. RSD: Relative Standard Deviation, RE: Relative Error. Data represents typical acceptance criteria for bioanalytical method validation.[2][4]
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| Apovincaminic Acid | > 85 |
| Internal Standard | > 85 |
Recovery is determined by comparing the analyte response from extracted samples to the response of unextracted standards.[3]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the LC-MS/MS analysis of apovincaminic acid in plasma.
References
- 1. Simultaneous Determination of Vinpocetine and its Major Active Metabolite Apovincaminic Acid in Rats by UPLC-MS/MS and its Application to the Brain Tissue Distribution Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Primary Metabolite of Vinpocetine in Human Plasma by LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of vinpocetine and its primary metabolite, apovincaminic acid, in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In vivo Administration of Apovincaminic Acid Hydrochloride Salt in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apovincaminic Acid Hydrochloride Salt is the primary active metabolite of Vinpocetine (B1683063), a synthetic derivative of the Vinca minor alkaloid vincamine.[1][2] It is an orally active and brain-penetrant compound recognized for its neuroprotective properties.[1][3] These application notes provide a detailed protocol for the in vivo administration of this compound in rat models of neurodegeneration, specifically focusing on an experimental paradigm of N-methyl-D-aspartate (NMDA)-induced excitotoxicity. The provided methodologies are based on established preclinical research and are intended to guide researchers in studying the neuroprotective potential of this compound.[1][2][4]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₃ClN₂O₂ | [5][6] |
| Molecular Weight | 358.86 g/mol | [5][6] |
| Appearance | Off-white to yellow solid | [3] |
| Solubility | DMSO: 50 mg/mL (139.33 mM) | [3] |
| 1:4 DMSO:PBS (pH 7.2): ~0.2 mg/mL | [7] |
Experimental Protocols
Animal Models
Male Wistar rats (or other appropriate strains) weighing 300-400g are suitable for this protocol. Animals should be housed under standard laboratory conditions with free access to food and water. All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Preparation of Dosing Solution
Vehicle Selection: A common vehicle for intraperitoneal (i.p.) injection in rats is sterile phosphate-buffered saline (PBS). Due to the solubility characteristics of this compound, a co-solvent system is recommended.
Solution Preparation (for a 10 mg/kg dose):
-
Stock Solution: Prepare a stock solution of this compound in 100% Dimethyl sulfoxide (B87167) (DMSO) at a concentration of 50 mg/mL.[3] Ultrasonic agitation may be required to fully dissolve the compound.[3]
-
Working Solution: For administration, the DMSO stock solution should be further diluted with sterile PBS (pH 7.2). To minimize DMSO toxicity, the final concentration of DMSO in the injected solution should be kept low (ideally under 10%). For a target dose of 10 mg/kg and an injection volume of 1 mL/kg, the working solution should be prepared to a final concentration of 10 mg/mL. Note: Based on the provided solubility data, achieving a 10 mg/mL concentration in a low percentage DMSO/PBS mixture may be challenging. It is crucial to perform solubility tests to determine the optimal DMSO/PBS ratio for your specific batch of the compound. If solubility is limited, adjusting the injection volume or using an alternative vehicle may be necessary.
-
Control Group: The vehicle control group should receive an identical volume of the same DMSO/PBS mixture without the active compound.
Administration Protocol
This protocol is adapted from a study investigating the neuroprotective effects of cis-apovincaminic acid (cAVA) in an NMDA-induced excitotoxicity model in rats.[1][2][4]
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dosing Schedule:
-
Injection Procedure:
-
Restrain the rat securely.
-
Locate the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Insert a 23-25 gauge needle at a 15-20 degree angle.
-
Aspirate to ensure the needle has not entered a blood vessel or internal organ.
-
Inject the solution slowly.
-
Experimental Workflow
Data Presentation
The following tables summarize quantitative data from a study by Nyakas et al. (2009) which investigated the effects of cis-apovincaminic acid (cAVA) in a rat model of NMDA-induced neurotoxicity.
Table 1: Effects on NMDA-Induced Neuronal Lesion and Microglial Activation
| Treatment Group | Neuronal Lesion Size (% of Control) | Microglial Activation Area (% of Control) |
| NMDA Control | 100% | 100% |
| cAVA (10 mg/kg) | 84% (16% reduction) | 77% (23% reduction) |
| Vinpocetine (10 mg/kg) | 77% (23% reduction) | 73% (27% reduction) |
Data adapted from Nyakas et al., 2009.[1]
Table 2: Behavioral Outcomes in the Novel Object Recognition Test
| Treatment Group | Recognition Index (%) |
| Sham Control | ~75% |
| NMDA Control | ~50% (Chance level) |
| cAVA (10 mg/kg) | Significantly higher than NMDA control (p < 0.01) |
| Vinpocetine (10 mg/kg) | Significantly higher than NMDA control (p < 0.05) |
Data interpretation from Nyakas et al., 2009.[1]
Mechanism of Action: Neuroprotective Signaling Pathways
Apovincaminic acid, as the active metabolite of vinpocetine, is believed to exert its neuroprotective effects through multiple mechanisms. These include the modulation of ion channels to reduce excitotoxicity and anti-inflammatory actions.
Conclusion
This compound demonstrates significant neuroprotective effects in preclinical rat models of excitotoxic brain injury. The provided protocols offer a framework for the in vivo administration and evaluation of this compound. Researchers should optimize the dosing solution preparation based on the specific solubility of their compound batch and adhere to ethical guidelines for animal experimentation. Further investigation into the detailed molecular mechanisms will continue to elucidate the full therapeutic potential of this compound in neurological disorders.
References
- 1. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of vinpocetine and its major metabolite cis-apovincaminic acid on NMDA-induced neurotoxicity in a rat entorhinal cortex lesion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. research.rug.nl [research.rug.nl]
- 5. scbt.com [scbt.com]
- 6. Apovincaminic acid (hydrochloride salt) - MedChem Express [bioscience.co.uk]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Apovincaminic Acid Hydrochloride Salt in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apovincaminic Acid, the primary active metabolite of Vinpocetine (B1683063), has garnered significant attention for its neuroprotective properties. These application notes provide a comprehensive overview of its use in neuroprotection research, including recommended dosages, detailed experimental protocols for both in vivo and in vitro models, and an exploration of its molecular mechanisms of action. The information presented herein is intended to guide researchers in designing and executing robust studies to evaluate the neuroprotective potential of Apovincaminic Acid Hydrochloride Salt.
Mechanism of Action
Apovincaminic Acid, much like its parent compound Vinpocetine, exerts its neuroprotective effects through a multi-faceted approach. Key mechanisms include:
-
Inhibition of Phosphodiesterase 1 (PDE1): By inhibiting PDE1, Apovincaminic Acid increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). These second messengers are crucial for activating downstream signaling pathways that promote neuronal survival and synaptic plasticity.
-
Modulation of Ion Channels: Apovincaminic Acid has been shown to modulate the activity of voltage-gated sodium and calcium channels. By preventing excessive calcium influx into neurons, it mitigates a key event in the excitotoxic cascade that leads to neuronal death.
-
Anti-inflammatory Effects: A significant aspect of Apovincaminic Acid's neuroprotective action lies in its ability to suppress neuroinflammation. It achieves this by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses in the brain.[1][2][3] This inhibition is mediated, at least in part, by direct interaction with the IκB kinase (IKK) complex.[4]
-
Antioxidant Properties: The compound also exhibits antioxidant effects, helping to protect neurons from damage caused by oxidative stress, a common feature of many neurodegenerative diseases and ischemic events.
Data Presentation
The following tables summarize the quantitative data for this compound and its parent compound, Vinpocetine, in neuroprotection studies.
Table 1: In Vivo Dosage for Neuroprotection Studies
| Compound | Animal Model | Dosing Regimen | Route of Administration | Observed Effects | Reference |
| cis-Apovincaminic Acid | Rat (NMDA-induced entorhinal cortex lesion) | 10 mg/kg | Intraperitoneal (i.p.) | Attenuated behavioral deficits, reduced microglial activation. | [5][6] |
Table 2: In Vitro Concentrations for Neuroprotection Studies
| Compound | In Vitro Model | Effective Concentration Range | Assay | Observed Effects | Reference |
| Vinpocetine | Primary cortical neurons (glutamate-induced excitotoxicity) | IC50: 2-7 µM | LDH Release Assay | Inhibition of glutamate-induced cell death. | [7][8] |
| This compound | Primary neurons (glutamate or NMDA-induced excitotoxicity) | Suggested starting range: 1-10 µM | LDH Release Assay, MTT Assay | Based on similar in vivo potency to Vinpocetine, this range is recommended for initial screening. | Inferred from[5][6][8] |
Experimental Protocols
In Vivo Model: NMDA-Induced Excitotoxicity in Rats
This protocol describes the induction of a focal excitotoxic lesion in the rat entorhinal cortex using N-methyl-D-aspartate (NMDA) to model neurodegenerative conditions.
Materials:
-
Male Wistar rats (250-300 g)
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
NMDA (dissolved in sterile phosphate-buffered saline, pH 7.4)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µl)
-
Surgical tools
Procedure:
-
Animal Preparation: Acclimatize rats to the housing conditions for at least one week before the experiment. House them in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Drug Administration: Dissolve this compound in sterile saline. Administer a 10 mg/kg dose intraperitoneally (i.p.) 60 minutes prior to the NMDA injection.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and mount it in a stereotaxic apparatus. Make a midline incision on the scalp to expose the skull.
-
NMDA Injection: Drill a small hole in the skull over the target area. The stereotaxic coordinates for the entorhinal cortex can vary depending on the rat strain and age. Researchers should consult a reliable rat brain atlas (e.g., Paxinos and Watson). As a general guideline, coordinates relative to bregma might be: Anteroposterior (AP): -8.0 mm; Mediolateral (ML): ±5.5 mm; Dorsoventral (DV): -2.5 mm.
-
Slowly inject 0.5 µl of NMDA solution (e.g., 10 mg/ml) into each hemisphere over 5 minutes. Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.
-
Post-operative Care: Suture the scalp incision and allow the animal to recover in a warm environment. Administer post-operative analgesics as required. Continue daily i.p. injections of this compound (10 mg/kg) for the duration of the study (e.g., 3-7 days).
-
Behavioral and Histological Analysis: At the end of the treatment period, perform behavioral tests (e.g., Morris water maze, object recognition test) to assess cognitive function. Following behavioral testing, perfuse the animals with saline followed by 4% paraformaldehyde. Collect the brains for histological analysis to determine the lesion volume and assess neuronal survival and microglial activation.
In Vitro Model: Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures
This protocol outlines a method to assess the neuroprotective effects of this compound against glutamate-induced cell death in primary cortical neurons.
Materials:
-
Primary cortical neurons (from E18 rat or mouse embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated 96-well plates
-
This compound
-
L-Glutamic acid
-
Lactate (B86563) Dehydrogenase (LDH) cytotoxicity assay kit
-
Plate reader
Procedure:
-
Cell Culture: Isolate and culture primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well. Maintain the cultures in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: After 7-10 days in vitro, treat the neurons with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24 hours. A vehicle control (e.g., sterile water or DMSO, depending on the solvent for the compound) should be included.
-
Glutamate (B1630785) Insult: Following the pre-treatment period, expose the neurons to a toxic concentration of L-glutamic acid (e.g., 100 µM) for 15-30 minutes in the continued presence of the test compound.
-
Wash and Recovery: After the glutamate exposure, gently wash the cells with pre-warmed Neurobasal medium and replace it with fresh medium containing the respective concentrations of this compound.
-
Assessment of Cell Viability (LDH Assay): 24 hours after the glutamate insult, assess cell death by measuring the amount of LDH released into the culture medium.
-
Carefully collect 50 µl of the supernatant from each well and transfer it to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.[9][10][11][12][13]
-
Incubate the plate in the dark at room temperature for the recommended time (typically 30 minutes).
-
Measure the absorbance at the appropriate wavelength (usually 490 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cytotoxicity relative to control wells (untreated and maximum LDH release). Plot the concentration-response curve to determine the IC50 value of this compound.
Mandatory Visualizations
Signaling Pathways
Caption: PDE1 Inhibition Pathway.
Caption: NF-κB Inhibition Pathway.
Experimental Workflow
Caption: Neuroprotection Study Workflow.
References
- 1. Vinpocetine alleviate cerebral ischemia/reperfusion injury by down-regulating TLR4/MyD88/NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of vinpocetine, as a phosphodiesterase 1 inhibitor, on long-term potentiation in a rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vinpocetine attenuates methotrexate-induced hippocampal intoxication via Keap-1/Nrf2, NF-κB/AP-1, and apoptotic pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vinpocetine inhibits NF-κB–dependent inflammation via an IKK-dependent but PDE-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of vinpocetine and its major metabolite cis-apovincaminic acid on NMDA-induced neurotoxicity in a rat entorhinal cortex lesion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Neuroprotective effects of vinpocetine in vivo and in vitro. Apovincaminic acid derivatives as potential therapeutic tools in ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures [bio-protocol.org]
- 11. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Preparing Apovincaminic Acid Hydrochloride Salt Solutions for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the preparation of Apovincaminic Acid Hydrochloride Salt solutions for use in both in vitro and in vivo preclinical research. Apovincaminic acid, the major active metabolite of Vinpocetine, is a compound of significant interest for its neuroprotective properties. These guidelines aim to ensure consistency and reproducibility in experimental settings by providing clear instructions on solution preparation, storage, and handling.
Introduction to this compound
Apovincaminic Acid is a synthetic derivative of the Vinca minor alkaloid vincamine (B1683053) and the primary active metabolite of Vinpocetine. It is recognized for its neuroprotective effects, which are attributed to several mechanisms, including the inhibition of phosphodiesterase type 1 (PDE1), modulation of ion channels, and anti-inflammatory actions. As a hydrochloride salt, its solubility in aqueous solutions is enhanced compared to its free base form, facilitating its use in experimental research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 72296-47-0 |
| Molecular Formula | C₂₀H₂₃ClN₂O₂ |
| Molecular Weight | 358.86 g/mol |
| Appearance | Off-white to yellow solid |
| Storage (Solid) | 4°C, sealed storage, away from moisture |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month |
Solution Preparation Protocols
In Vitro Stock Solution Preparation (10 mM)
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.5886 mg.
-
Dissolution: Add the weighed powder to a sterile tube. Add the calculated volume of DMSO to achieve a final concentration of 10 mM.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into cell culture medium for in vitro experiments. A common final concentration range for Vinpocetine and its analogs in cell culture is 1-30 µM.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line
-
Sterile serological pipettes and pipette tips
Protocol:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
DMSO Concentration Control: Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Application: Immediately apply the prepared working solution to the cells.
In Vivo Solution Preparation for Intraperitoneal (IP) Injection
This protocol provides a method for preparing an injectable solution for animal studies, based on a reported dosage of 10 mg/kg in rats.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile tubes
-
Vortex mixer
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO. The concentration will depend on the final desired injection volume and animal weight. For example, to dose a 250g rat at 10 mg/kg with an injection volume of 200 µL, you would need 2.5 mg of the compound in that volume. A 12.5 mg/mL stock in DMSO could be prepared.
-
Vehicle Preparation: Prepare the injection vehicle. A common vehicle for IP injections of DMSO-soluble compounds is a mixture of DMSO and saline. A final DMSO concentration of 5-10% in saline is often well-tolerated.
-
Final Solution Preparation: On the day of injection, dilute the DMSO stock solution with sterile saline to the final desired concentration. For example, if you have a 12.5 mg/mL stock in DMSO, you can dilute it 1:4 with saline to get a final concentration of 3.125 mg/mL in 25% DMSO. Adjust the initial stock concentration and dilution factor to achieve the desired final concentration and a lower, well-tolerated DMSO percentage.
-
Administration: Administer the solution to the animal via intraperitoneal injection. Ensure the solution is at room temperature before injection. A vehicle control group receiving the same volume of the DMSO/saline mixture should be included in the study design.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of Apovincaminic Acid are believed to be mediated through pathways similar to its parent compound, Vinpocetine. Below are diagrams illustrating a key signaling pathway and a typical experimental workflow.
Bioanalysis of Apovincaminic Acid Hydrochloride Salt in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apovincaminic acid is the major and active metabolite of vinpocetine, a synthetic derivative of the Vinca minor alkaloid vincamine. Vinpocetine is recognized for its neuroprotective and cerebral blood-flow enhancing properties. Consequently, the quantitative determination of its metabolite, apovincaminic acid, in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This document provides detailed application notes and protocols for the bioanalysis of apovincaminic acid hydrochloride salt in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which offer high sensitivity and selectivity.
Quantitative Data Summary
The following tables summarize quantitative data from various validated bioanalytical methods for the determination of apovincaminic acid in biological samples.
Table 1: LC-MS/MS Method Parameters for Apovincaminic Acid Analysis in Human Plasma
| Parameter | Details | Reference |
| Linearity Range | 4 - 240 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 4 ng/mL | [1] |
| Intra-day Precision (RSD%) | < 5.2% | [1] |
| Inter-day Precision (RSD%) | < 10% | [1] |
| Accuracy | Within ±15% of nominal concentration | [1] |
| Extraction Method | Protein Precipitation with Methanol (B129727) | [1] |
Table 2: UPLC-MS/MS Method Parameters for Apovincaminic Acid Analysis in Rat Brain Tissue
| Parameter | Details | Reference |
| Linearity Range | 0.103 - 6.18 ng/mL | [2][3] |
| Intra-day Precision (RSD%) | < 11.8% | [2] |
| Inter-day Precision (RSD%) | < 11.8% | [2] |
| Accuracy (RE%) | -1.7% to 9.5% | [2] |
| Extraction Method | Protein Precipitation with Methanol | [2] |
| Extraction Recovery | 82.3% - 87.9% | [3] |
Table 3: LC-MS/MS Method Parameters for Simultaneous Analysis of Vinpocetine and Apovincaminic Acid in Rat Plasma
| Parameter | Apovincaminic Acid | Vinpocetine | Reference |
| Linearity Range | 0.5 - 500 ng/mL | 0.5 - 500 ng/mL | [4] |
| LLOQ | 0.5 ng/mL | 0.5 ng/mL | [4] |
| Precision (RSD%) | < 8.55% | < 8.55% | [4] |
| Mean Correlation Coefficient (r) | 0.9984 | 0.9970 | [4] |
| Extraction Method | Solid-Liquid Extraction | Solid-Liquid Extraction | [4] |
Experimental Protocols
Protocol 1: Determination of Apovincaminic Acid in Human Plasma by HPLC-MS
This protocol is based on the method described by Vlase et al. (2006).[1]
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of methanol.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Conditions
-
HPLC System: Agilent 1100 series or equivalent
-
Column: Zorbax SB-C18, 4.6 x 50 mm, 5 µm
-
Mobile Phase: 80:20 (v/v) mixture of 0.2% formic acid in water and acetonitrile[1]
-
Flow Rate: 0.75 mL/min[1]
-
Column Temperature: 45 °C[1]
-
Injection Volume: 10 µL[1]
-
Run Time: < 3 minutes[1]
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Single quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitored Ion (m/z): 323 [M+H]⁺ for apovincaminic acid[1]
Protocol 2: Simultaneous Determination of Vinpocetine and Apovincaminic Acid in Rat Plasma by LC-MS/MS
This protocol is adapted from the method by Zhang et al. (2010).[4]
1. Sample Preparation (Solid-Liquid Extraction)
-
To 50 µL of rat plasma, add an internal standard (e.g., dimenhydrinate).
-
Perform solid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: C18 column
-
Mobile Phase: Isocratic elution with an appropriate mixture of organic solvent (e.g., methanol or acetonitrile) and aqueous buffer.
-
Flow Rate: As optimized for the specific column and system.
-
Run Time: Approximately 3.5 minutes[4]
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole tandem mass spectrometer
-
Ionization Mode: ESI, Positive[4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)[4]
-
MRM Transitions:
Visualizations
Signaling Pathway of Vinpocetine and Apovincaminic Acid
Apovincaminic acid is the primary active metabolite of vinpocetine, and they share similar neuroprotective mechanisms. Vinpocetine exerts its effects through multiple pathways, primarily by inhibiting phosphodiesterase type 1 (PDE1) and the IKK/NF-κB inflammatory pathway.[5][6][7]
Caption: Signaling pathways of Vinpocetine/Apovincaminic Acid.
Bioanalytical Workflow
The following diagram illustrates a typical workflow for the bioanalysis of apovincaminic acid in biological samples.
Caption: General bioanalytical workflow for apovincaminic acid.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of vinpocetine, as a phosphodiesterase 1 inhibitor, on long-term potentiation in a rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Vinpocetine? [synapse.patsnap.com]
- 6. Vinpocetine is the forthcoming adjuvant agent in the management of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vinpocetine inhibits NF-κB–dependent inflammation via an IKK-dependent but PDE-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apovincaminic Acid Hydrochloride Salt in Morris Water Maze Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apovincaminic acid, the active metabolite of vinpocetine, has demonstrated potential as a neuroprotective agent. These application notes provide a comprehensive overview and detailed protocols for utilizing Apovincaminic Acid Hydrochloride Salt in Morris water maze (MWM) experiments to assess its effects on spatial learning and memory. The MWM is a widely used behavioral assay to evaluate hippocampal-dependent spatial learning and memory in rodents.[1][2][3] This document outlines the experimental workflow, data interpretation, and the underlying signaling pathways associated with the cognitive-enhancing effects of this compound.
Data Presentation: Efficacy of Apovincaminic Acid Precursor (Vinpocetine) in Animal Models of Cognitive Impairment
The following table summarizes the quantitative data from preclinical studies investigating the effects of vinpocetine, the parent compound of apovincaminic acid, on performance in the Morris water maze in rodent models of cognitive impairment. These studies demonstrate the potential of apovincaminic acid to ameliorate deficits in spatial learning and memory.
| Animal Model | Treatment Group | Key Findings in Morris Water Maze | Reference |
| Amyloid-beta (Aβ)-infused rats | Aβ + Vehicle | Significantly increased escape latency and distance traveled compared to control. | [2] |
| Aβ + Vinpocetine | Ameliorated the Aβ-induced deficits in escape latency and distance traveled. | [2] | |
| Fetal Alcohol Spectrum Disorders (FASD) rat model | Ethanol-exposed + Vehicle | Significantly higher average escape latency compared to the control group. | [4] |
| Ethanol-exposed + Vinpocetine | Restored escape latency performance to control levels. | [4] | |
| Scopolamine-induced memory impairment in mice | Scopolamine + Vehicle | Impaired performance in spatial memory tasks. | [5][6] |
| Scopolamine + Vinpocetine (4 mg/kg for 28 days) | Significantly improved scopolamine-induced memory dysfunction. | [5][6] |
Experimental Protocols
Materials
-
This compound
-
Vehicle (e.g., saline, distilled water)
-
Rodents (rats or mice)
-
Morris Water Maze apparatus (circular pool, platform, tracking software)[5]
-
Distal visual cues
Experimental Workflow Diagram
Caption: Experimental workflow for a Morris water maze study.
Detailed Methodologies
1. Animal Preparation and Acclimatization:
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow animals to acclimate to the housing facility for at least one week before the start of the experiment.
-
Handle the animals for a few minutes each day for several days leading up to the experiment to reduce stress.
2. Drug Preparation and Administration:
-
Dissolve this compound in the appropriate vehicle to the desired concentration. A dosage of 10 mg/kg (intraperitoneal injection) has been used for cis-apovincaminic acid in rats.
-
Administer the solution or vehicle to the respective animal groups. The timing of administration should be consistent relative to the behavioral testing (e.g., 30-60 minutes prior to the training session).
3. Morris Water Maze Protocol:
This protocol is divided into three phases: habituation, training (acquisition), and a probe test (retention).
-
Habituation (Day 1):
-
Allow each animal to swim freely in the pool without the platform for 60 seconds to acclimate to the maze.
-
Gently guide the animal to the platform, allowing it to remain there for 15-30 seconds.
-
This phase helps to reduce stress and ensures that the animals' subsequent behavior is motivated by escape rather than fear.
-
-
Training Phase (Acquisition - Days 2-5):
-
Place the hidden platform in a fixed location in one of the four quadrants of the pool, submerged approximately 1-2 cm below the water surface.
-
The water should be made opaque using non-toxic white paint or powdered milk.
-
For each trial, gently place the animal into the water facing the wall of the pool at one of four designated start positions.
-
Allow the animal to swim for a maximum of 60-120 seconds to find the hidden platform.
-
If the animal fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Conduct 4 trials per day for each animal, with an inter-trial interval of at least 10-15 minutes.
-
Record the following parameters for each trial using a video tracking system:
-
Escape latency: The time it takes for the animal to find and climb onto the platform.[7]
-
Path length: The total distance traveled by the animal before reaching the platform.
-
Swim speed: To ensure that any observed differences in performance are not due to motor deficits.
-
-
-
Probe Test (Retention - Day 6):
-
Remove the platform from the pool.
-
Place the animal in the pool at a novel start position.
-
Allow the animal to swim freely for 60 seconds.
-
Record the following parameters:
-
Time spent in the target quadrant: The amount of time the animal spends in the quadrant where the platform was previously located.
-
Number of platform crossings: The number of times the animal swims over the exact location where the platform used to be.
-
Path length in the target quadrant: The distance the animal swims within the target quadrant.
-
-
4. Data Analysis:
-
Training Phase: Analyze escape latency and path length across training days using a repeated-measures ANOVA to assess learning curves.
-
Probe Test: Analyze the time spent in the target quadrant, number of platform crossings, and path length in the target quadrant using a one-way ANOVA or t-test to compare between treatment groups.
Signaling Pathways
The cognitive-enhancing effects of this compound are believed to be mediated through multiple signaling pathways, primarily inherited from its parent compound, vinpocetine.
Primary Mechanism of Action
Apovincaminic acid's neuroprotective and cognitive-enhancing effects are largely attributed to the inhibition of phosphodiesterase type 1 (PDE1).[1][8]
Caption: Apovincaminic acid's primary signaling pathway.
Secondary and Supporting Mechanisms
In addition to PDE1 inhibition, apovincaminic acid is thought to exert its effects through several other mechanisms that contribute to its neuroprotective profile.
-
Anti-inflammatory Effects: Inhibition of the IKK/NF-κB signaling pathway, which reduces the expression of pro-inflammatory molecules.[1]
-
Modulation of Ion Channels: Inhibition of voltage-dependent sodium channels, which can protect against excitotoxicity.[8]
-
Neurotransmitter System Modulation: Potential to influence the release of neurotransmitters such as acetylcholine, norepinephrine, and dopamine, which are crucial for cognitive processes.[9][10]
These multifaceted actions collectively contribute to the observed improvements in learning and memory in preclinical models. Further research is warranted to fully elucidate the specific contributions of each pathway to the cognitive-enhancing effects of this compound.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. The protective and therapeutic effects of vinpocetine, a PDE1 inhibitor, on oxidative stress and learning and memory impairment induced by an intracerebroventricular (ICV) injection of amyloid beta (aβ) peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Phosphodiesterase type 1 inhibition improves learning in rats exposed to alcohol during the third trimester equivalent of human gestation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vinpocetine Improves Scopolamine Induced Learning and Memory Dysfunction in C57 BL/6J Mice [jstage.jst.go.jp]
- 6. Vinpocetine Improves Scopolamine Induced Learning and Memory Dysfunction in C57 BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Escape latency: Significance and symbolism [wisdomlib.org]
- 8. What is the mechanism of Vinpocetine? [synapse.patsnap.com]
- 9. Benefits of Vinpocetine | improve cognitive fucntions [intelectol.com]
- 10. Effects of training in the Morris water maze on the spatial learning acquisition and VAChT expression in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of Apovincaminic Acid Hydrochloride Salt in physiological buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apovincaminic Acid Hydrochloride Salt, focusing on challenges related to its solubility in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in physiological buffers a concern?
Apovincaminic acid is the primary active metabolite of vinpocetine (B1683063), a synthetic derivative of the vinca (B1221190) alkaloid vincamine.[1][2] As a hydrochloride salt, its solubility is expected to be higher than the free base, a common strategy to improve the dissolution of basic drugs.[3][4] However, like its parent compound vinpocetine, apovincaminic acid is a poorly water-soluble molecule.[5] This low aqueous solubility at physiological pH (typically 7.2-7.4) can lead to challenges in preparing solutions for in vitro and in vivo experiments, potentially causing precipitation and leading to inaccurate and irreproducible results.
Q2: What is the expected solubility of this compound in physiological buffers?
Q3: I am observing precipitation when I dilute my DMSO stock solution of this compound into a physiological buffer. What can I do?
This is a common issue when working with poorly soluble compounds. The high concentration of the drug in a solvent like DMSO can crash out when introduced to an aqueous environment where its solubility is much lower. Here are a few strategies to address this:
-
Decrease the final concentration: The simplest solution is to lower the final concentration of the compound in your assay to a level below its solubility limit in the physiological buffer.
-
Optimize the co-solvent concentration: While DMSO is a good solvent for initial stock solutions, its final concentration in the cell culture medium or buffer should be minimized, typically below 0.5%, to avoid both cytotoxicity and precipitation.
-
Use a multi-step dilution: Instead of a single large dilution, try a serial dilution approach. This can sometimes help to keep the compound in solution.
-
Incorporate serum: If your experimental system allows, the presence of proteins like albumin in fetal bovine serum (FBS) can help to bind and solubilize lipophilic compounds.
Troubleshooting Guide
This guide provides a systematic approach to improving the solubility of this compound in your experiments.
Problem: Difficulty dissolving the compound directly in physiological buffer.
Initial Steps:
-
Verify the pKa: The estimated pKa of the parent compound, vinpocetine, is around 7.1.[6] This means that at physiological pH (7.2-7.4), a significant portion of the molecule will be in its less soluble, non-ionized form.
-
Prepare a concentrated stock solution in an organic solvent: It is recommended to first dissolve this compound in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with a reported solubility of up to 10 mM.[5]
Decision-Making Workflow for Solubility Enhancement
The following diagram outlines a workflow for selecting an appropriate solubility enhancement strategy.
References
- 1. Vinpocetine - Wikipedia [en.wikipedia.org]
- 2. Clinical Pharmacology of Vinpocetine: Properties Revisited and Introduction of a Population Pharmacokinetic Model for Its Metabolite, Apovincaminic Acid (AVA) | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Vinpocetine | C22H26N2O2 | CID 443955 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Apovincaminic Acid Hydrochloride Salt by LC-MS
Welcome to the technical support center for the quantification of Apovincaminic Acid Hydrochloride Salt using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for quantifying Apovincaminic Acid by LC-MS/MS?
The most commonly used precursor ion ([M+H]⁺) for Apovincaminic Acid is m/z 323.2. Several product ions can be monitored for quantification and confirmation. The most abundant and frequently reported transition is m/z 323.2 → 280.2.[1] Other reported transitions include m/z 323.2 → 236.1.[2] It is always recommended to optimize fragmentation parameters on your specific instrument.
Q2: I am not seeing a strong signal for the precursor ion at m/z 323.2. What could be the issue?
Several factors could contribute to a weak precursor ion signal:
-
Incorrect Ionization Mode: Ensure you are operating in positive electrospray ionization (ESI) mode, as Apovincaminic Acid contains nitrogen atoms that are readily protonated.[1][3]
-
Mobile Phase pH: The pH of the mobile phase can significantly impact ionization efficiency. The use of acidic modifiers like formic acid or ammonium (B1175870) acetate (B1210297) in the mobile phase can enhance protonation and improve signal intensity.[3][4]
-
Analyte Stability: this compound solutions should be stored at low temperatures (-20°C or -80°C) and used within a month or six months, respectively, to prevent degradation.[4] Improper storage can lead to a lower concentration of the active compound.
-
Source Conditions: Optimize ESI source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) for Apovincaminic Acid.
Q3: My calibration curve is not linear. What are the potential causes?
Non-linearity in the calibration curve can arise from several sources:
-
Detector Saturation: At high concentrations, the MS detector can become saturated, leading to a plateau in the signal response. If this is the case, you may need to dilute your more concentrated standards and samples.
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to a non-linear response.[5] Consider more effective sample preparation techniques or chromatographic separation to mitigate this.
-
Adduct Formation: The formation of adducts (e.g., with sodium [M+Na]⁺ or potassium [M+K]⁺) can divert signal from the intended precursor ion. This can be more pronounced at higher concentrations.
-
Improper Standard Preparation: Errors in the serial dilution of your stock solutions can lead to inaccuracies in the standard concentrations and a non-linear curve.
Q4: I am observing significant peak tailing in my chromatogram. How can I improve the peak shape?
Peak tailing can be caused by several factors related to the chromatography:
-
Secondary Interactions: Interactions between the basic analyte and acidic residual silanols on the C18 column can cause peak tailing. Using a column with end-capping or operating at a lower mobile phase pH can help to minimize these interactions.
-
Column Overload: Injecting too much sample onto the column can lead to broad and tailing peaks. Try reducing the injection volume or the concentration of the sample.
-
Contamination: Buildup of contaminants on the column or in the LC system can affect peak shape. Ensure your mobile phases are freshly prepared and filtered, and consider using a guard column.
Troubleshooting Guides
Issue 1: Poor Sensitivity and Signal Intensity
If you are experiencing low signal intensity for this compound, follow this troubleshooting workflow:
Issue 2: Matrix Effects
Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds, are a common challenge in bioanalysis.[5] Here is a guide to identifying and mitigating them:
Identification:
-
Post-column Infusion: Infuse a constant flow of Apovincaminic Acid solution into the LC eluent post-column and inject a blank matrix extract. Dips or peaks in the baseline at the retention time of the analyte indicate ion suppression or enhancement.
-
Matrix Factor Calculation: Compare the peak area of the analyte in a neat solution to the peak area of the analyte spiked into an extracted blank matrix. A significant difference indicates the presence of matrix effects.
Mitigation Strategies:
-
Improve Sample Preparation: Use a more rigorous sample cleanup method like solid-phase extraction (SPE) to remove interfering matrix components.[3]
-
Chromatographic Separation: Modify your LC method to separate the analyte from the interfering compounds. This can be achieved by changing the gradient, mobile phase composition, or using a different column chemistry.
-
Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the limit of quantification.[5]
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard will co-elute with the analyte and experience the same matrix effects, providing a more accurate quantification.
Issue 3: Adduct Formation
The presence of adducts can reduce the signal of the protonated molecule and complicate data analysis.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for Apovincaminic Acid analysis by LC-MS/MS as reported in the literature. Note that these values may vary depending on the specific instrumentation and experimental conditions.
Table 1: Mass Spectrometry Parameters
| Parameter | Value | Reference |
| Ionization Mode | Positive ESI | [1][3] |
| Precursor Ion (m/z) | 323.2 | [1][2] |
| Product Ion(s) (m/z) | 280.2, 236.1 | [1][2] |
| Internal Standard | Phenacetin, Dimenhydrinate | [1] |
Table 2: Chromatographic and Performance Data
| Parameter | Value | Reference |
| Column | C18 (e.g., Zorbax, Acquity BEH) | [1][4] |
| Mobile Phase | Acetonitrile/Water with Formic Acid or Ammonium Acetate | [3][4] |
| Linearity Range | 0.5 - 500 ng/mL (in plasma) | [1] |
| Limit of Quantification (LOQ) | 0.5 - 4 ng/mL (in plasma) | [1][4] |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of ice-cold methanol (B129727) (or acetonitrile) containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS system.[4]
Protocol 2: Sample Preparation from Plasma using Solid-Phase Extraction (SPE)
-
Condition an appropriate SPE cartridge (e.g., Strata-X) with 1 mL of methanol followed by 1 mL of water.
-
Load 200 µL of plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase and inject into the LC-MS system.[3]
Visualizations
Proposed Fragmentation Pathway of Apovincaminic Acid
The following diagram illustrates a proposed fragmentation pathway for the protonated Apovincaminic Acid molecule, leading to the commonly observed product ion.
General LC-MS Experimental Workflow
This diagram outlines the general workflow for the quantification of this compound from a biological matrix.
References
- 1. Determination of vinpocetine and its primary metabolite, apovincaminic acid, in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. joac.info [joac.info]
- 4. New HPLC-MS method for quantitative determination of apovincaminic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Apovincaminic Acid Hydrochloride Salt Delivery in Cell Culture Systems
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Apovincaminic Acid Hydrochloride Salt in cell culture systems. This resource offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to ensure the successful application of this neuroprotective agent in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the main active metabolite of Vinpocetine (B1683063) and is recognized for its neuroprotective properties.[1] Its primary mechanism of action involves the inhibition of N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity, which is a key process in neuronal cell death associated with various neurological disorders.[2] It also reduces microglial activation, a component of neuroinflammation.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to its very slight solubility in water, the recommended solvent for preparing a stock solution is dimethyl sulfoxide (B87167) (DMSO). It is highly soluble in DMSO, allowing for the preparation of a concentrated stock solution.
Q3: What is the recommended storage condition and stability for the stock solution?
A3: Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[1] Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Q4: I observed precipitation when I added the stock solution to my cell culture medium. What should I do?
A4: Precipitation upon addition to aqueous solutions like cell culture media is a common issue with compounds dissolved in DMSO. Here are some troubleshooting steps:
-
Pre-warm the media: Always add the stock solution to cell culture media that has been pre-warmed to 37°C.
-
Increase the final volume of media: A higher dilution factor can help keep the compound in solution.
-
Vortex while adding: Gently vortex or swirl the media while adding the stock solution to ensure rapid and even distribution.
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution in your cell culture medium.
Q5: What is a typical effective concentration range for neuroprotection studies?
A5: Based on in vitro studies with the parent compound, vinpocetine, a concentration range of 1-50 µM has been shown to be effective in providing neuroprotection against glutamate-induced excitotoxicity. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
-
Problem: A precipitate forms immediately or over time after adding this compound stock solution to the cell culture medium.
-
Possible Causes & Solutions:
-
High Final DMSO Concentration: The final concentration of DMSO in the culture medium should be kept low (ideally ≤ 0.1%) to avoid both compound precipitation and solvent-induced cytotoxicity.
-
pH of the Media: The neutral pH of most cell culture media can reduce the solubility of hydrochloride salts. While the buffering capacity of the media usually manages the small volume of acidic stock solution, ensure your media is properly buffered.
-
Saturation: The final concentration of the compound may exceed its solubility limit in the aqueous environment of the cell culture medium.
-
Experimental Workflow for Troubleshooting Precipitation
Caption: A stepwise guide to resolving precipitation issues.
Issue 2: No Observable Neuroprotective Effect
-
Problem: this compound does not show a protective effect in your excitotoxicity assay.
-
Possible Causes & Solutions:
-
Sub-optimal Concentration: The concentration of the compound may be too low to exert a protective effect. Perform a dose-response curve to identify the optimal concentration.
-
Timing of Treatment: The timing of compound addition relative to the excitotoxic insult is critical. For a protective effect, the compound should be added before or concurrently with the neurotoxic agent.
-
Compound Degradation: While stock solutions are stable when stored correctly, the compound might degrade in the cell culture medium at 37°C over long incubation periods. It is advisable to use freshly prepared media with the compound for each experiment.
-
Cell Health: Ensure that the cells are healthy and at an appropriate density before starting the experiment.
-
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | High | Recommended for stock solution preparation. |
| Water | Very Slight | Not recommended as a primary solvent. |
Table 2: Recommended Storage of Stock Solution (in DMSO)
| Storage Temperature | Duration |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Data compiled from commercially available product information.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
-
Weighing: Accurately weigh 3.59 mg of this compound powder (Molecular Weight: 358.86 g/mol ).
-
Dissolving: In a sterile microcentrifuge tube, add 1 mL of high-purity DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protective tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: In Vitro Neuroprotection Assay against NMDA-induced Excitotoxicity
This protocol is a general guideline and should be optimized for your specific cell type and experimental setup.
Experimental Workflow
Caption: Workflow for assessing neuroprotective effects.
Protocol 3: Cell Viability Assessment using MTT Assay
-
After the 24-hour incubation period from the neuroprotection assay, remove the culture medium.
-
Add 100 µL of fresh, serum-free medium and 10 µL of 12 mM MTT stock solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Add 100 µL of the SDS-HCl solution (10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Incubate the plate at 37°C for another 4-18 hours.
-
Read the absorbance at 570 nm using a microplate reader.
Signaling Pathway
Proposed Neuroprotective Mechanism of this compound
The neuroprotective effect of this compound is primarily attributed to its ability to counteract NMDA receptor-mediated excitotoxicity. Over-activation of NMDA receptors leads to an excessive influx of Ca²⁺ ions, triggering a cascade of neurotoxic events.
Caption: Inhibition of excitotoxicity and neuroinflammation.
References
Stability issues of Apovincaminic Acid Hydrochloride Salt in aqueous solutions over time
This technical support guide provides troubleshooting information and frequently asked questions regarding the stability of Apovincaminic Acid Hydrochloride Salt in aqueous solutions. The information presented here is primarily derived from studies on Vinpocetine (B1683063), as Apovincaminic Acid is its main and active metabolite.[1][2][3][4][5][6][7] The stability characteristics of Vinpocetine are considered to be indicative of what can be expected for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
Aqueous solutions of related compounds like Vinpocetine are known to be susceptible to degradation, particularly under stressed conditions.[8] The stability is significantly influenced by factors such as pH, temperature, and the presence of buffers.[8]
Q2: What are the primary degradation pathways and products?
Under stressed conditions, Vinpocetine (ethyl apovincamin-22-oate) undergoes several degradation reactions. It can equilibrate with vincaminic acid ethyl ester and 14-epivincaminic acid ethyl ester, and it can hydrolyze to form apovincaminic acid.[8] At an acidic pH, the major degradation route proceeds through equilibration with vincaminic acid ethyl ester, which then hydrolyzes to vincaminic acid.[8] In neutral pH, the primary degradation pathway is the direct hydrolysis to apovincaminic acid.[8]
Q3: Which factors have the most significant impact on the stability of aqueous solutions?
The key factors affecting the stability of Vinpocetine, and by extension this compound, in aqueous solutions are:
-
pH: Stability is highly pH-dependent. Significant degradation is observed under both acidic and alkaline hydrolysis conditions.[8][9]
-
Temperature: Higher temperatures accelerate the degradation process.[8] For long-term storage, freezing (-20°C) is recommended.[10][11]
-
Buffers: Acetate and phosphate (B84403) buffers can catalyze the degradation of Vinpocetine.[8]
-
Ionic Strength: The degradation reactions are dependent on the ionic strength of the solution.[8]
-
Light: To prevent potential photodegradation, it is advisable to protect solutions from light.[12][13]
Q4: What are the recommended storage conditions for aqueous solutions?
For short-term storage, solutions should be kept in a cool, dark place. For long-term stability, it is recommended to store stock solutions at -20°C or -80°C.[11][14] It is also advised to keep containers securely sealed to prevent contamination and degradation.[13][15]
Q5: How can I prepare a more stable aqueous solution?
To enhance stability, consider the following:
-
pH control: Maintain a pH where the compound is most stable. Based on degradation kinetics, the pH 3.5-6.0 region follows pseudo-first-order kinetics, which might be a more stable range compared to highly acidic (pH 1-3) or alkaline conditions.[8]
-
Use of Co-solvents: Vinpocetine has low water solubility.[15][16][17] The use of co-solvents like DMSO or preparing inclusion complexes with cyclodextrins can improve solubility and potentially stability.[15][18][19][20]
-
Acidifiers: The addition of acids like citric acid can improve the dissolution behavior, which may contribute to overall stability in a formulation.[19][21]
-
Fresh Preparation: Whenever possible, prepare solutions fresh for each experiment to minimize degradation.
Q6: What analytical methods are suitable for assessing the stability of my solution?
High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for stability testing.[9][22] It allows for the separation and quantification of the parent compound and its degradation products.[9][22] UV-Visible spectrophotometry can also be used for concentration determination.[23][24][25]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in the aqueous solution. | Low aqueous solubility of the compound.[15][16][17] | Increase solubility by using a co-solvent such as DMSO, or by adding a solubilizing agent like citric acid or cyclodextrin.[15][18][19][20][21] Adjusting the pH may also improve solubility. |
| Inconsistent experimental results over time. | Degradation of the compound in the aqueous solution. | Prepare fresh solutions for each experiment. If solutions need to be stored, keep them at -20°C or -80°C and minimize freeze-thaw cycles.[11][14] Perform a stability study under your experimental conditions to understand the degradation rate. |
| Suspected degradation of the compound. | Exposure to adverse conditions such as improper pH, high temperature, or light.[8][12][13] | Use a stability-indicating analytical method, such as HPLC, to separate and quantify the parent compound and any potential degradation products.[9][22] Compare the chromatogram of your sample to a freshly prepared standard. |
Quantitative Data Summary
Table 1: Factors Affecting the Stability of Vinpocetine in Aqueous Solutions
| Factor | Effect on Stability | Reference |
| Acidic pH (1-3) | Promotes degradation through a consecutive reaction with a reversible step (second-order kinetics). | [8] |
| Neutral pH (3.5-6.0) | Degradation follows pseudo-first-order kinetics. | [8] |
| Alkaline pH | Significant degradation observed under alkaline hydrolysis. | [9] |
| Temperature | Increased temperature accelerates degradation. | [8] |
| Acetate & Phosphate Buffers | Catalyze the degradation reaction. | [8] |
| Ionic Strength | Degradation rate is dependent on ionic strength. | [8] |
| Oxygen | No significant effect on degradation was found. | [8] |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Solution
-
Weighing: Accurately weigh the desired amount of this compound.
-
Dissolution: Due to its poor water solubility, initially dissolve the compound in a small amount of a suitable organic solvent like DMSO.[15][18]
-
Dilution: Gradually add the aqueous buffer or solution of choice to the dissolved compound while stirring to reach the final desired concentration.
-
pH Adjustment: If necessary, adjust the pH of the final solution using appropriate acids or bases.
-
Storage: Store the prepared solution in a tightly sealed container, protected from light, and at a recommended temperature (-20°C for longer-term storage).[10][11][12][13]
Protocol 2: Stability Testing using High-Performance Liquid Chromatography (HPLC)
-
Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products. A typical method might use a C18 column with a mobile phase consisting of acetonitrile (B52724) and a phosphate buffer (e.g., pH 6.0).[9][22]
-
Sample Preparation: Prepare aqueous solutions of this compound at a known concentration.
-
Stress Conditions: Subject the samples to various stress conditions (e.g., acidic, alkaline, oxidative, thermal, and photolytic) to induce degradation.
-
Time Points: At specified time intervals, withdraw aliquots of the samples.
-
Analysis: Analyze the samples by HPLC to determine the concentration of the parent compound and the formation of any degradation products.
-
Data Evaluation: Calculate the percentage of degradation over time for each condition to determine the stability profile.
Visualizations
Caption: Degradation pathways of Vinpocetine in aqueous solutions.
Caption: Experimental workflow for stability testing.
Caption: Factors influencing the stability of aqueous solutions.
References
- 1. Pharmacokinetics of vinpocetine and its main metabolite apovincaminic acid before and after the chronic oral administration of vinpocetine to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetics of vinpocetine and its metabolite, apovincaminic acid, in plasma and cerebrospinal fluid after intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Determination of vinpocetine and its primary metabolite, apovincaminic acid, in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics and mechanisms of vinpocetine degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a Validated Stability-Indicating HPLC Method for Vinpocetine in the Presence of Potential Impurities in Tablet Dosage Form by Multiresponse Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. Page loading... [guidechem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. Improving Biopharmaceutical Properties of Vinpocetine Through Cocrystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vinpocetine | C22H26N2O2 | CID 443955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. raybiotech.com [raybiotech.com]
- 19. In vitro and in vivo studies on the complexes of vinpocetine with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Preparation and In Vitro/In Vivo Evaluation of Vinpocetine Elementary Osmotic Pump System - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. ijam.co.in [ijam.co.in]
Preventing precipitation of Apovincaminic Acid Hydrochloride Salt in vitro
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on preventing the precipitation of Apovincaminic Acid Hydrochloride salt in vitro.
Troubleshooting Guide
This guide addresses common issues related to the precipitation of this compound during in vitro experiments.
Issue 1: Precipitation upon preparation of aqueous solutions from DMSO stock.
-
Question: I dissolved this compound in DMSO to create a stock solution. When I dilute it into my aqueous buffer (e.g., PBS) or cell culture medium, a precipitate forms immediately. What is happening and how can I prevent it?
-
Answer: This is a common phenomenon for weakly basic compounds like Apovincaminic Acid. The hydrochloride salt is more soluble in acidic conditions. When the acidic salt is diluted into a neutral or slightly basic aqueous solution (like PBS at pH 7.4 or cell culture media), the compound can convert to its less soluble free base form, causing it to precipitate or "crash out" of solution. The high concentration of the DMSO stock and the rapid change in solvent polarity also contribute to this issue.
Solutions:
-
Lower the pH of the Aqueous Solution: Apovincaminic Acid is more soluble at a lower pH. Consider preparing your initial dilutions in a slightly acidic buffer (e.g., pH 5.0-6.0) before further dilution into your final experimental medium.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This allows for a more gradual change in solvent polarity and pH, which can help keep the compound in solution.
-
Pre-warm the Aqueous Medium: Warming the aqueous medium to 37°C can increase the solubility of the compound and may help prevent precipitation during dilution.
-
Increase the Volume of the Aqueous Medium: A larger final volume for dilution will result in a lower final concentration of both the compound and the DMSO, reducing the chances of precipitation.
-
Sonication: After dilution, brief sonication of the aqueous solution can help to redissolve any initial precipitate that may have formed.
-
Issue 2: Precipitate formation in cell culture medium over time.
-
Question: My initial solution of Apovincaminic Acid Hydrochloride in cell culture medium was clear, but after a few hours of incubation, I observed a precipitate. What could be the cause?
-
Answer: The stability of a compound in a complex solution like cell culture medium can be influenced by several factors over time.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| pH Shift in Medium | Cell metabolism can alter the pH of the culture medium, often making it more acidic. However, if the initial medium is buffered at a pH close to the pKa of Apovincaminic Acid (estimated to be around 7.1, similar to its parent compound Vinpocetine), even slight shifts can impact solubility. | Ensure your cell culture medium is well-buffered. Consider using a medium with a more stable buffering system if you observe significant pH changes during your experiments. |
| Interaction with Media Components | Components in the serum or the medium itself (e.g., proteins, salts) can interact with the compound, reducing its solubility over time. | If using serum, consider reducing the serum concentration or using a serum-free medium if your cell line permits. You can also test the stability of the compound in a simpler buffered solution (like PBS) to see if media components are the primary issue. |
| Exceeding Solubility Limit | The final concentration of the compound in the medium may be above its thermodynamic solubility limit in that specific medium, even if it initially appears dissolved (a supersaturated state). | Determine the maximum soluble concentration of Apovincaminic Acid Hydrochloride in your specific cell culture medium by performing a solubility assessment. |
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for making a stock solution of this compound?
-
A1: Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent. The solubility in DMSO is approximately 50 mg/mL.[1] It is recommended to use anhydrous (dry) DMSO and to sonicate the solution to ensure it is fully dissolved.
-
-
Q2: How should I store my stock solution?
-
A2: Store your DMSO stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
-
Q3: What is the pKa of Apovincaminic Acid?
-
Q4: Can I dissolve this compound directly in water or PBS?
-
A4: Direct dissolution in water or neutral buffers like PBS is likely to be challenging due to the compound's low aqueous solubility at neutral pH. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO.
-
-
Q5: How can I determine the solubility of Apovincaminic Acid Hydrochloride in my specific experimental solution?
-
A5: You can perform a simple solubility test. Prepare a series of dilutions of your compound in the desired solvent (e.g., your cell culture medium) at various concentrations. Incubate these solutions under your experimental conditions (e.g., 37°C, 5% CO2) for a set period (e.g., 24 hours). Observe the solutions for any signs of precipitation (cloudiness or visible particles). The highest concentration that remains clear is your approximate working solubility limit.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 358.86 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sonicator bath
-
-
Procedure:
-
Weigh out 3.59 mg of this compound.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
Place the vial in a sonicator bath for 10-15 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Stepwise Dilution into Aqueous Medium
-
Materials:
-
10 mM stock solution of Apovincaminic Acid Hydrochloride in DMSO
-
Pre-warmed (37°C) sterile aqueous medium (e.g., cell culture medium or PBS)
-
Sterile microcentrifuge tubes
-
-
Procedure (Example for preparing a 10 µM final solution):
-
Intermediate Dilution: Prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM DMSO stock to 90 µL of pre-warmed aqueous medium. Vortex gently.
-
Final Dilution: Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed aqueous medium to achieve a final concentration of 10 µM. Mix by gentle inversion or pipetting.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Visualizations
Caption: Recommended workflow for preparing Apovincaminic Acid Hydrochloride solutions.
Caption: Troubleshooting logic for Apovincaminic Acid Hydrochloride precipitation.
References
Technical Support Center: Optimizing Dose-Response for Apovincaminic Acid Hydrochloride Salt
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the dose-response curve of Apovincaminic Acid Hydrochloride Salt in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is the main active metabolite of Vinpocetine (B1683063), a synthetic derivative of a Vinca minor alkaloid.[1][2][3] It is recognized for its neuroprotective properties.[1][2][4] The primary mechanism of action is believed to be the inhibition of phosphodiesterase type 1 (PDE1), which leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[5][6] This modulation of cyclic nucleotide signaling pathways is crucial for its neuroprotective effects. Additionally, it has been shown to be effective against NMDA-induced neurotoxicity and can reduce microglial activation.[2][7][8]
Q2: What is a recommended starting dose range for in vitro experiments?
While specific in vitro dose-response data for this compound is limited, data from its parent compound, Vinpocetine, can provide a starting point. For Vinpocetine, an IC50 (the concentration causing 50% inhibition) in the range of 2-7 x 10⁻⁶ M (2-7 µM) has been reported for inhibiting glutamate-induced excitotoxicity in primary cortical cell cultures.[4] Therefore, a reasonable starting range for Apovincaminic Acid in a similar neuroprotection assay would be from nanomolar to low micromolar concentrations (e.g., 1 nM to 100 µM) to capture the full dose-response curve.
Q3: How does inhibition of PDE1 by Apovincaminic Acid affect downstream signaling?
By inhibiting PDE1, Apovincaminic Acid prevents the breakdown of cAMP and cGMP.[5][9] This leads to the accumulation of these second messengers, which in turn activates downstream protein kinases, such as Protein Kinase A (PKA) from cAMP and Protein Kinase G (PKG) from cGMP.[10][11] This enhanced signaling can modulate various cellular processes, including gene transcription, ion channel function, and inflammatory responses, ultimately contributing to neuroprotection.[6][12]
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible dose-response curves.
| Possible Cause | Troubleshooting Step |
| Cell Viability Issues | Ensure that the highest concentrations of Apovincaminic Acid are not causing cytotoxicity, which can confound the results. Perform a separate cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your dose-response experiment. |
| Inconsistent Cell Seeding | Inconsistent cell numbers per well can lead to high variability. Use a cell counter to ensure accurate and consistent cell seeding density across all wells of your microplate.[3] |
| Reagent Preparation | Prepare fresh serial dilutions of this compound for each experiment from a high-concentration stock solution to avoid degradation or precipitation. |
| Plate Edge Effects | The outer wells of a microplate are more prone to evaporation, which can alter compound concentrations. Avoid using the outermost wells for experimental data points; instead, fill them with sterile medium or PBS.[3] |
Issue 2: The dose-response curve does not reach a clear plateau.
| Possible Cause | Troubleshooting Step |
| Inadequate Dose Range | The concentration range tested may be too narrow. Widen the dose range, including both lower and higher concentrations, to ensure you capture both the bottom and top plateaus of the curve. |
| Compound Solubility | At higher concentrations, the compound may be precipitating out of solution. Visually inspect the wells with the highest concentrations for any precipitate. If solubility is an issue, consider using a different solvent or a lower top concentration. |
| Assay Window | The biological response being measured may not be sufficiently robust. Optimize the assay conditions (e.g., incubation time, concentration of stimulus) to achieve a larger dynamic range between the minimum and maximum responses. |
Issue 3: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Inaccurate or inconsistent pipetting can introduce significant variability. Ensure your pipettes are properly calibrated and use reverse pipetting for viscous solutions. |
| Cell Clumping | Clumped cells will lead to uneven distribution in the wells. Ensure a single-cell suspension is achieved before seeding by gentle trituration or using a cell strainer. |
| Incubation Conditions | Uneven temperature or CO₂ distribution in the incubator can affect cell health and response. Ensure proper incubator calibration and uniform conditions across all plates. |
Experimental Protocols
In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This protocol provides a general framework for assessing the neuroprotective effects of this compound against glutamate-induced excitotoxicity in a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).
Materials:
-
Neuronal cells
-
Cell culture medium and supplements
-
This compound
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, LDH, or Calcein-AM/Propidium Iodide)
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24-48 hours.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration). Incubate for 1-2 hours.
-
Glutamate Challenge: Prepare a solution of glutamate at a concentration known to induce approximately 50-80% cell death (this should be determined in a preliminary experiment). Add the glutamate solution to all wells except the negative control wells (which receive only medium).
-
Incubation: Incubate the plate for the desired period of time (e.g., 24 hours).
-
Assessment of Cell Viability: Following incubation, measure cell viability using your chosen assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the control wells (no glutamate, no compound) representing 100% viability and the glutamate-only wells representing 0% protection.
-
Plot the percentage of neuroprotection against the logarithm of the Apovincaminic Acid concentration.
-
Fit the data to a sigmoidal dose-response curve (e.g., four-parameter logistic regression) to determine the EC50 (the concentration at which 50% of the maximal neuroprotective effect is observed).
-
Signaling Pathways and Workflows
References
- 1. Item - Dose optimization and time course of administration of neuroprotective compounds. - Public Library of Science - Figshare [plos.figshare.com]
- 2. EC50 - Wikipedia [en.wikipedia.org]
- 3. synentec.com [synentec.com]
- 4. [Neuroprotective effects of vinpocetine in vivo and in vitro. Apovincaminic acid derivatives as potential therapeutic tools in ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A PDE1 inhibitor reduces adipogenesis in mice via regulation of lipolysis and adipogenic cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of vinpocetine and its major metabolite cis-apovincaminic acid on NMDA-induced neurotoxicity in a rat entorhinal cortex lesion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cAMP and cGMP signaling cross-talk: role of phosphodiesterases and implications for cardiac pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cGMP signals modulate cAMP levels in a compartment-specific manner to regulate catecholamine-dependent signalling in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PDE1 Inhibition Modulates Cav1.2 Channel to Stimulate Cardiomyocyte Contraction - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the oral administration and bioavailability of Apovincaminic Acid Hydrochloride Salt
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the oral administration and bioavailability of Apovincaminic Acid Hydrochloride Salt.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
Apovincaminic Acid is the main active metabolite of Vinpocetine (B1683063), a synthetic derivative of the Vinca minor alkaloid vincamine. It is known to be orally active and brain-penetrant. However, its parent drug, Vinpocetine, exhibits low and variable oral bioavailability, which is a significant concern for consistent therapeutic efficacy. This poor bioavailability is primarily attributed to its poor aqueous solubility and extensive first-pass metabolism in the liver. As the primary metabolite, the oral delivery of Apovincaminic Acid itself faces similar challenges.
Q2: What are the main physicochemical challenges associated with the oral delivery of this compound?
The primary challenges stem from its inherent physicochemical properties:
-
Poor Aqueous Solubility: Apovincaminic acid is a weakly basic drug with pH-dependent solubility. While the hydrochloride salt form is expected to have improved solubility in acidic environments like the stomach, its solubility can decrease in the higher pH of the small intestine, potentially leading to precipitation and reduced absorption.
-
First-Pass Metabolism: Vinpocetine, the parent compound, undergoes extensive metabolism in the liver, with a significant portion being converted to Apovincaminic Acid.[1] When Apovincaminic Acid is administered directly, it may also be susceptible to hepatic metabolism, reducing the amount of active drug reaching systemic circulation.
Q3: Where is Apovincaminic Acid primarily absorbed in the gastrointestinal tract?
Studies in rats have indicated that Apovincaminic Acid is mainly absorbed from the stomach.[2] This is in contrast to its parent drug, Vinpocetine, which is primarily absorbed from the small intestine.[2] The acidic environment of the stomach likely aids in the dissolution of the hydrochloride salt, facilitating its absorption.
Q4: What formulation strategies can be employed to improve the oral bioavailability of this compound?
Several advanced formulation strategies have been successfully applied to its parent drug, Vinpocetine, and can be adapted for this compound to overcome its bioavailability challenges. These include:
-
Lipid-Based Formulations:
-
Solid Lipid Nanoparticles (SLNs): Encapsulating the drug in a solid lipid matrix can enhance its solubility and protect it from degradation. Studies on Vinpocetine-loaded SLNs have shown a significant increase in relative bioavailability.[3][4]
-
Nanostructured Lipid Carriers (NLCs): These are a second generation of lipid nanoparticles that can accommodate more drug and reduce drug leakage. Vinpocetine-loaded NLCs have demonstrated a relative bioavailability of 322% compared to a suspension.[5][6]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These systems are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water emulsions in the GI tract, enhancing drug solubilization and absorption.[7][8]
-
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. Excipient-assisted Vinpocetine nanoparticles have shown significantly faster dissolution rates.[9]
-
Cocrystallization: Forming a cocrystal with a suitable coformer can improve the dissolution rate and pharmacokinetic profile of the drug.[10]
Troubleshooting Guides
This section provides solutions to common issues encountered during the experimental evaluation of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low and variable in vivo exposure after oral administration. | Poor aqueous solubility leading to incomplete dissolution. | 1. Characterize pH-dependent solubility: Determine the solubility profile of the hydrochloride salt across a physiologically relevant pH range (1.2 to 7.4).2. Formulation Enhancement: Consider formulating the compound using techniques known to improve solubility, such as lipid-based nanoparticles (SLNs, NLCs), SEDDS, or cocrystals.[3][5][7][10] |
| Extensive first-pass metabolism. | 1. Investigate in vitro metabolism: Use liver microsomes or hepatocytes to assess the metabolic stability of Apovincaminic Acid.2. Lymphatic Targeting: Explore lipid-based formulations (e.g., long-chain triglyceride-based SEDDS) that can promote lymphatic transport, thereby bypassing the liver.[7] | |
| Precipitation of the drug in the dissolution medium during in vitro testing. | The pH of the dissolution medium is above the pKa of the compound, leading to the conversion of the more soluble salt form to the less soluble free base. | 1. Use pH-modifying excipients: Incorporate acidic excipients into the formulation to maintain a lower microenvironmental pH.2. Select appropriate dissolution media: For in vitro-in vivo correlation (IVIVC), use biorelevant dissolution media that mimic the composition of gastric and intestinal fluids. |
| Poor correlation between in vitro dissolution and in vivo absorption. | The chosen in vitro dissolution method does not accurately reflect the in vivo conditions. | 1. Refine dissolution method: Consider using a two-stage dissolution method that simulates the pH shift from the stomach to the small intestine.2. Assess permeability: Use in vitro models like Caco-2 cell monolayers to evaluate the permeability of Apovincaminic Acid. Poor permeability could be a limiting factor for absorption, independent of dissolution. |
| Difficulty in quantifying Apovincaminic Acid in plasma samples. | Low plasma concentrations due to poor bioavailability or rapid clearance. | 1. Optimize analytical method: Develop a highly sensitive and specific analytical method, such as LC-MS/MS, for quantification.[11] 2. Increase dosing: If ethically and toxicologically permissible, consider increasing the administered dose in preclinical studies to achieve detectable plasma levels. |
Quantitative Data Presentation
Table 1: Pharmacokinetic Parameters of Vinpocetine Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Vinpocetine Solution | 105.3 ± 21.7 | 0.5 | 289.4 ± 56.3 | 100 | [3] |
| Vinpocetine-SLN | 187.6 ± 35.4 | 1.0 | 758.9 ± 121.5 | 262.2 | [3] |
| Vinpocetine Suspension | 89.7 ± 15.2 | 1.5 | 456.7 ± 89.3 | 100 | [5] |
| Vinpocetine-NLC | 158.4 ± 28.9 | 2.0 | 1472.1 ± 254.6 | 322.3 | [5] |
Table 2: Pharmacokinetic Parameters of Apovincaminic Acid after Oral Administration of 10 mg Vinpocetine Tablets in Humans
| Parameter | Test Product | Reference Product | Reference |
| Cmax (ng/mL) | 49.5 ± 16 | 51.4 ± 14 | [11] |
| AUC0-∞ (ng·h/mL) | 95 ± 29 | 96.9 ± 26 | [11] |
Experimental Protocols
Preparation of Vinpocetine-Loaded Nanostructured Lipid Carriers (NLCs)
This protocol is adapted from a study that successfully enhanced the oral bioavailability of Vinpocetine.[5]
Materials:
-
Vinpocetine (or this compound)
-
Solid Lipid (e.g., Compritol 888 ATO)
-
Liquid Lipid (e.g., Miglyol 812)
-
Surfactant (e.g., Solutol HS 15)
-
Double-distilled water
Procedure:
-
Preparation of Oil Phase: Melt the solid lipid at a temperature above its melting point (e.g., 85°C). Add the liquid lipid and the drug to the molten solid lipid and stir until a clear, uniform oil phase is obtained.
-
Preparation of Aqueous Phase: Dissolve the surfactant and lecithin in double-distilled water and heat to the same temperature as the oil phase.
-
Emulsification: Add the hot aqueous phase to the oil phase under high-speed stirring to form a coarse pre-emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization for a specified number of cycles to produce the NLC dispersion.
-
Cooling: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form the NLCs.
-
Characterization: Characterize the NLCs for particle size, polydispersity index, zeta potential, entrapment efficiency, and drug loading.
Quantification of Apovincaminic Acid in Plasma using LC-MS/MS
This protocol provides a general framework for the analysis of Apovincaminic Acid in plasma, based on published methods.[11]
Materials:
-
Plasma samples containing Apovincaminic Acid
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)
-
Formic Acid
-
Water (HPLC grade)
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma, add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the plasma proteins.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: As per column specifications (e.g., 0.3 mL/min).
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Apovincaminic Acid and the internal standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in spiked plasma standards.
-
Determine the concentration of Apovincaminic Acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
Caption: Logical workflow for addressing bioavailability challenges.
References
- 1. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on the absorption of vinpocetine and apovincaminic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nanobiotec.iqm.unicamp.br [nanobiotec.iqm.unicamp.br]
- 4. Solid lipid nanoparticles for enhancing vinpocetine's oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Preparation and characterization of vinpocetine loaded nanostructured lipid carriers (NLC) for improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and evaluation of Vinpocetine self-emulsifying pH gradient release pellets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arts.units.it [arts.units.it]
- 11. Pharmacokinetics and comparative bioavailability of two vinpocetine tablet formulations in healthy volunteers by using the metabolite apovincaminic acid as pharmacokinetic parameter - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Interference of Apovincaminic Acid Hydrochloride Salt in Neurochemical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apovincaminic Acid Hydrochloride Salt in neurochemical assays. The following sections address specific issues that may arise during experimentation, offering practical solutions and detailed protocols.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered when using this compound in neurochemical assays such as ELISA and HPLC-ECD.
Question: I am observing unexpectedly high background signals in my dopamine (B1211576)/serotonin (B10506) ELISA after treating cells or tissues with this compound. What could be the cause?
Answer: High background in an ELISA can be caused by several factors. When using this compound, consider the following possibilities:
-
Cross-reactivity: While unlikely to directly bind to the assay antibodies, high concentrations of the salt or its metabolites might interfere with the antibody-antigen binding non-specifically.
-
Peroxidase Activity Interference: If your ELISA uses a horseradish peroxidase (HRP) conjugate, the acidic nature of the this compound solution, if not properly neutralized, could affect the optimal pH for the HRP enzyme, leading to inconsistent signal generation.
-
Matrix Effects: The introduction of the salt and its vehicle can alter the composition of your sample matrix, leading to non-specific binding to the plate or detection antibodies.
Troubleshooting Steps:
-
Run a Compound-Only Control: Include a well with only this compound at the highest concentration used in your experiment, without any biological sample. This will help determine if the compound itself is generating a signal.
-
pH Neutralization: Ensure the pH of your sample is within the optimal range for the ELISA kit after adding the this compound solution. You may need to adjust the pH of your sample lysis or dilution buffers.
-
Optimize Blocking: Increase the concentration or incubation time of your blocking buffer to minimize non-specific binding.
-
Sample Dilution: Perform a serial dilution of your sample to see if the interference effect decreases with dilution.
-
Wash Steps: Increase the number and stringency of your wash steps to remove unbound compound and other interfering substances.
Question: My HPLC-ECD analysis of serotonin shows a drifting baseline and inconsistent peak areas after injecting samples containing this compound. How can I resolve this?
Answer: Baseline drift and inconsistent peak areas in HPLC-ECD are often related to issues with the mobile phase, the electrode, or the sample itself.
-
Mobile Phase pH Alteration: this compound is acidic. Injecting a sample with a significantly different pH than the mobile phase can cause baseline shifts.
-
Electrode Fouling: The compound or its metabolites may adsorb to the surface of the electrochemical detector's working electrode, leading to a decrease in sensitivity and inconsistent responses.
-
Co-elution: A metabolite of Apovincaminic Acid or the compound itself might co-elute with your analyte of interest (e.g., serotonin or its metabolite 5-HIAA), leading to overlapping peaks and inaccurate quantification.
Troubleshooting Steps:
-
Sample pH Adjustment: Adjust the pH of your sample to be as close as possible to that of the mobile phase before injection.
-
Optimize Chromatographic Separation: Adjust the mobile phase composition (e.g., organic solvent percentage, pH) or switch to a different column to achieve better separation between your analyte and any potential interfering peaks from the this compound.
-
Electrode Maintenance: Regularly clean and polish the working electrode of your ECD to remove any adsorbed material.
-
Guard Column: Use a guard column to protect your analytical column from contaminants in the sample.
-
Spike and Recovery Experiment: Spike a known amount of your analyte into a sample containing this compound and assess the recovery to determine the extent of any signal suppression or enhancement.
Question: I am using a fluorescence-based assay to measure neurotransmitter release, and the signal is lower than expected in the presence of this compound. What could be the reason?
Answer: Reduced signal in a fluorescence assay can be due to quenching or interference with the assay chemistry.
-
Fluorescence Quenching: The aromatic structure of Apovincaminic Acid may lead to quenching of the fluorescent signal of your reporter molecule. This can occur if the compound absorbs light at the excitation or emission wavelength of the fluorophore.
-
Compound Autofluorescence: Conversely, the compound itself might be fluorescent at the wavelengths used in your assay, leading to high background and masking of the true signal.
Troubleshooting Steps:
-
Measure Compound's Spectral Properties: Scan the absorbance and fluorescence spectra of this compound to determine if it overlaps with the excitation and emission spectra of your fluorescent probe.
-
Run a Quenching Control: Include a control with your fluorescent probe and varying concentrations of this compound (without the biological system) to directly measure any quenching effect.
-
Use a Different Fluorophore: If significant spectral overlap is found, consider using a fluorescent probe with excitation and emission wavelengths that are not affected by the compound.
-
Data Correction: If the interference is consistent and measurable, you may be able to correct your experimental data by subtracting the background fluorescence or applying a correction factor for quenching.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the main active metabolite of Vinpocetine, a synthetic derivative of the vinca (B1221190) alkaloid vincamine.[1] It is known for its neuroprotective effects and is orally active and brain-penetrant.[1]
Q2: In which neurochemical assays is interference from this compound a potential concern?
A2: Interference is a potential concern in any assay where the compound or its properties can affect the detection method. This includes:
-
ELISAs: Potential for altering sample pH and affecting enzyme activity.
-
HPLC-ECD: Potential for altering mobile phase pH, electrode fouling, and co-elution with analytes.
-
Fluorescence-based assays: Potential for fluorescence quenching or autofluorescence.
Q3: How can I proactively minimize interference when designing an experiment with this compound?
A3:
-
Thorough Literature Review: Search for studies that have used this compound or similar compounds in your chosen assay to anticipate potential issues.
-
Run Preliminary Controls: Before starting your main experiment, run the controls mentioned in the troubleshooting guide (compound-only, pH checks, spectral scans) to identify any potential interferences.
-
Optimize Assay Conditions: Do not rely solely on the kit manufacturer's protocol. Optimize parameters like incubation times, antibody concentrations, and wash steps for your specific samples containing this compound.
-
Consider an Alternative Assay: If significant and unavoidable interference is identified, consider using an orthogonal assay method that relies on a different detection principle (e.g., mass spectrometry instead of ELISA).
Quantitative Data Summary
The following tables provide a summary of typical parameters for common neurochemical assays that can be adapted for experiments involving this compound.
Table 1: Typical Parameters for Dopamine ELISA
| Parameter | Value |
| Sample Type | Plasma, Urine, Tissue Homogenates, Cell Lysates |
| Wavelength | 450 nm |
| Incubation Time (Primary Antibody) | 2 hours at Room Temperature |
| Incubation Time (Enzyme Conjugate) | 30 minutes at Room Temperature |
| Substrate Incubation | 25 ± 5 minutes at Room Temperature |
| Standard Curve Range | 0 - 2000 ng/mL |
Data compiled from representative commercial ELISA kit protocols.[2][3][4][5][6]
Table 2: Typical Parameters for Serotonin HPLC-ECD
| Parameter | Value |
| Sample Type | Brain Tissue Homogenates, Plasma |
| Mobile Phase | 48mM citric acid, 28mM sodium phosphate (B84403) dibasic, 0.027mM Na2EDTA, and 3% methanol (B129727) (pH 3.18) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-35°C |
| Injection Volume | 15-20 µL |
| Working Electrode Potential | +650 mV to +750 mV vs. Ag/AgCl |
| Limit of Detection | Picogram range |
Data compiled from published HPLC-ECD protocols for serotonin.[7][8]
Experimental Protocols
Protocol 1: Dopamine Quantification by ELISA
This protocol provides a general procedure for the quantification of dopamine in biological samples and can be adapted for use with samples treated with this compound.
Materials:
-
Dopamine ELISA Kit (containing microtiter strips, standards, controls, enzyme solution, antiserum, wash buffer, enzyme conjugate, substrate, and stop solution)
-
Biological samples (e.g., cell lysates, tissue homogenates)
-
This compound treated samples
-
Hydrochloric Acid (0.1 M)
-
Microplate reader set to 450 nm
Procedure:
-
Sample Preparation: Prepare your biological samples according to standard protocols. For samples treated with this compound, ensure the final pH is compatible with the assay.
-
Assay Setup:
-
Pipette 25 µL of the Enzyme Solution into all wells of the microtiter strips.
-
Pipette 25 µL of the extracted standards, controls, and unknown samples into the appropriate wells.
-
For standards, controls, and urine samples, add 25 µL of Hydrochloric Acid.
-
-
Initial Incubation: Incubate for 30 minutes at room temperature on a shaker (approx. 600 rpm).
-
Antibody Incubation:
-
Pipette 50 µL of the Dopamine Antiserum into all wells.
-
Cover the plate and incubate for 2 hours at room temperature on a shaker (approx. 600 rpm).
-
-
Washing: Wash the plate 3 times with 300 µL of Wash Buffer per well.
-
Enzyme Conjugate Incubation:
-
Pipette 100 µL of the Enzyme Conjugate into all wells.
-
Incubate for 30 minutes at room temperature on a shaker (approx. 600 rpm).
-
-
Final Washing: Wash the plate 3 times with 300 µL of Wash Buffer per well.
-
Substrate Reaction:
-
Pipette 100 µL of the Substrate into all wells.
-
Incubate for 25 ± 5 minutes at room temperature on a shaker (approx. 600 rpm), avoiding direct sunlight.
-
-
Stopping the Reaction: Add 100 µL of the Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm within 10 minutes.
Protocol 2: Serotonin Quantification by HPLC-ECD
This protocol outlines a general procedure for the analysis of serotonin in brain tissue.
Materials:
-
HPLC system with an electrochemical detector (ECD)
-
Reversed-phase C18 column
-
Mobile phase (e.g., 100 mM phosphoric acid, 100 mM citric acid, 8 mM KCl, 0.1 mM EDTA, and 2.8 mM OSA)
-
Serotonin and 5-HIAA standards
-
0.1 M Perchloric acid (PCA)
-
Brain tissue samples
-
Ultrasonic homogenizer
-
Refrigerated microcentrifuge
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Weigh the frozen brain tissue sample.
-
Homogenize the tissue in ice-cold 0.1 M PCA.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC-ECD Analysis:
-
Set the HPLC flow rate to 1.0 mL/min and the column temperature to 35°C.
-
Set the ECD potential to +700 mV.
-
Inject 20 µL of the prepared sample.
-
-
Standard Curve Generation:
-
Prepare a series of serotonin and 5-HIAA standards of known concentrations in 0.1 M PCA.
-
Inject the standards to generate a standard curve by plotting peak area against concentration.
-
-
Quantification:
-
Identify the serotonin and 5-HIAA peaks in your samples based on their retention times compared to the standards.
-
Quantify the concentration of each analyte by interpolating their peak areas from the standard curve.
-
Visualizations
Caption: Experimental workflow for neurochemical analysis.
Caption: Troubleshooting logic for assay interference.
Caption: Simplified dopamine signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. Human dopamine (DA) Elisa Kit – AFG Scientific [afgsci.com]
- 4. fn-test.com [fn-test.com]
- 5. Dopamine Testing Research In Rat Or Mice Elisa Kit [rmdiagnostics.com]
- 6. bio-techne.com [bio-techne.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Improving signal-to-noise ratio for Apovincaminic Acid Hydrochloride Salt in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apovincaminic Acid Hydrochloride Salt in mass spectrometry. Our goal is to help you improve the signal-to-noise ratio and achieve reliable, high-quality data.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: Why is the signal intensity for my apovincaminic acid consistently low or absent?
Answer: Low or no signal for apovincaminic acid can stem from several factors, from sample preparation to instrument settings. Consider the following potential causes and solutions:
-
Inefficient Ionization: Apovincaminic acid ionizes well in positive ion mode via electrospray ionization (ESI).[1][2] Ensure your mass spectrometer is set to positive ESI mode. The response in positive ionization mode has been observed to be much higher compared to negative mode.[1]
-
Suboptimal Sample Preparation: The choice of sample preparation method is critical.
-
Protein Precipitation: For plasma or serum samples, protein precipitation with methanol (B129727) or acetonitrile (B52724) is a common and effective method.[2][3][4][5]
-
Solid-Phase Extraction (SPE): SPE can also be used to clean up and concentrate the sample.[1] Ensure proper conditioning, loading, washing, and elution steps are followed.
-
-
Incorrect Mass Transitions (for MS/MS): If you are using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode, incorrect precursor or product ion selection will result in no signal. The protonated precursor ion for apovincaminic acid is m/z 323.[4][5] A common product ion is m/z 280.[2][6]
-
Mobile Phase Composition: The mobile phase can significantly impact ionization efficiency.
-
Acidic modifiers like formic acid are often added to the mobile phase to promote protonation and enhance the signal in positive ion mode.[1][4][5]
-
Ammonium (B1175870) formate (B1220265) can also be used as a mobile phase additive.[1][5]
-
Avoid using non-volatile buffers or salts, as they can contaminate the ion source and suppress the signal.[7]
-
-
Sample Concentration: The concentration of your sample may be too low. Consider concentrating your sample after extraction. However, be aware that overly concentrated samples can lead to ion suppression.[8]
Question: I'm observing high background noise in my chromatogram. What can I do to reduce it?
Answer: High background noise can mask your analyte signal and negatively impact the signal-to-noise ratio. Here are some common causes and solutions:
-
Contaminated Solvents or Reagents: Use high-purity, MS-grade solvents and fresh reagents for your mobile phase and sample preparation.[9][10] HPLC-grade solvents can contain impurities that contribute to background noise.[9]
-
Dirty Ion Source: A contaminated ion source is a frequent cause of high background. Regularly clean the ion source components according to the manufacturer's recommendations.
-
Leaks in the LC or MS System: Leaks can introduce air and other contaminants, leading to increased noise.[11] Check for leaks in all connections from the solvent reservoirs to the mass spectrometer.
-
Improper Grounding: Ensure all components of the LC-MS system are properly grounded to minimize electronic noise.
-
Chemical Noise: In some cases, chemical noise from the matrix or mobile phase can be reduced by using specific noise-reduction techniques, such as introducing a neutral chemical reagent into the collision cell.[12]
Question: My chromatographic peak for apovincaminic acid is broad or shows tailing. How can I improve the peak shape?
Answer: Poor peak shape can compromise resolution and the accuracy of quantification. Consider these factors:
-
Column Choice: A C18 or a cyano (CN) column is often used for the separation of apovincaminic acid.[1][2][3][4][5][6] Ensure you are using a column appropriate for your application.
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of acidic compounds like apovincaminic acid. Adjusting the pH with a suitable additive like formic acid can improve peak symmetry.[1][4][5]
-
Injection Solvent: Dissolving your sample in a solvent stronger than the initial mobile phase can lead to peak distortion.[10] Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Overloading: Injecting too much sample can lead to peak fronting.[10] Try diluting your sample or reducing the injection volume.
-
Column Contamination or Degradation: A dirty or old column can result in poor peak shape.[13] Try flushing the column or replacing it if necessary.
Frequently Asked Questions (FAQs)
Q1: What are the optimal mass spectrometry parameters for apovincaminic acid analysis?
A1: The optimal parameters can vary depending on the instrument. However, based on published literature, here are some common starting points:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2]
-
Product Ion (Q3): A common and sensitive transition is to m/z 280.[2][6]
-
Collision Energy (CE): This parameter needs to be optimized for your specific instrument.[14][15][16] Start with the instrument's default settings and then perform a CE optimization experiment to find the value that gives the most intense product ion signal.
Q2: What type of internal standard is recommended for the quantification of apovincaminic acid?
A2: An ideal internal standard (IS) is a stable, isotopically labeled version of the analyte. If that is not available, a structurally similar compound can be used. For apovincaminic acid, racem propyl apovincamine (B1665591) acid has been successfully used as an internal standard.[1] Phenacetin has also been used as an internal standard in methods analyzing both vinpocetine (B1683063) and apovincaminic acid.[2][3]
Q3: What are the key considerations for sample preparation when analyzing apovincaminic acid in biological matrices?
A3: When working with biological matrices like plasma or brain tissue, efficient removal of proteins and phospholipids (B1166683) is crucial to minimize matrix effects and improve the signal-to-noise ratio.[9]
-
Protein Precipitation: This is a simple and effective method. Methanol is commonly used for this purpose.[2][3][4][5]
-
Solid-Phase Extraction (SPE): This technique provides a cleaner extract than protein precipitation and can be used to concentrate the analyte.[1]
-
Centrifugation: Always centrifuge your samples after any precipitation step to remove particulate matter that could clog the LC column.[7]
Data Presentation
Table 1: Reported LC-MS/MS Parameters for Apovincaminic Acid Analysis
| Parameter | Value | Reference |
| Ionization Mode | Positive ESI | [1][2] |
| Precursor Ion (m/z) | 323.2 | [6] |
| Product Ion (m/z) | 280.2 | [6] |
| Column | Agilent Zorbax SB-CN (250 x 4.6 mm, 5µm) | [1] |
| Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm) | [2] | |
| Zorbax SB-C18 | [4][5] | |
| Mobile Phase | Methanol and 10 mM ammonium formate buffer with 0.1% v/v formic acid (70:30 v/v) | [1] |
| Methanol-water gradient elution | [2] | |
| Water containing 0.2% formic acid and acetonitrile (80:20) | [4][5] | |
| Flow Rate | 1.0 mL/min | [1] |
| 0.20 mL/min | [2] | |
| 0.75 mL/min | [4][5] |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Protein Precipitation
-
To a 200 µL aliquot of plasma sample in a microcentrifuge tube, add 50 µL of internal standard solution.
-
Add 600 µL of cold methanol to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Mandatory Visualization
References
- 1. joac.info [joac.info]
- 2. Simultaneous Determination of Vinpocetine and its Major Active Metabolite Apovincaminic Acid in Rats by UPLC-MS/MS and its Application to the Brain Tissue Distribution Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New HPLC-MS method for quantitative determination of apovincaminic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of vinpocetine and its primary metabolite, apovincaminic acid, in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sample Preparation Guidelines – Analytical Instrumentation Center – UW–Madison [aic.sop.pharmacy.wisc.edu]
- 8. gmi-inc.com [gmi-inc.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. gentechscientific.com [gentechscientific.com]
- 12. WO2007092873A2 - Chemical noise reduction for mass spectrometry - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Efficacy of Apovincaminic Acid Hydrochloride Salt and Vinpocetine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective efficacy of Apovincaminic Acid Hydrochloride Salt and its parent compound, Vinpocetine (B1683063). The information presented is based on available preclinical data, with a focus on quantitative comparisons and detailed experimental methodologies to aid in research and development decisions.
Introduction
Vinpocetine, a synthetic derivative of the Vinca alkaloid vincamine, has been utilized for its neuroprotective and cognitive-enhancing properties. Its primary active metabolite, cis-apovincaminic acid (cAVA), is available as this compound. Understanding the comparative efficacy of these two compounds is crucial for the development of novel neuroprotective therapeutics. This guide synthesizes the findings from a key preclinical study to elucidate their relative neuroprotective potential.
In Vivo Neuroprotective Efficacy: A Head-to-Head Comparison
A pivotal study by Nyakas et al. provides a direct comparison of Vinpocetine and cis-apovincaminic acid (cAVA) in a rat model of N-methyl-D-aspartate (NMDA)-induced excitotoxicity, a key mechanism in neurodegenerative diseases.[1]
Experimental Protocol: NMDA-Induced Excitotoxicity in Rats
-
Animal Model: Male Wistar rats were used.
-
Induction of Neurotoxicity: Bilateral injections of NMDA were administered into the entorhinal cortex to induce excitotoxic neuronal lesions.
-
Treatment:
-
Vinpocetine (10 mg/kg, intraperitoneal)
-
cis-Apovincaminic Acid (10 mg/kg, intraperitoneal)
-
Vehicle control
-
-
Dosing Regimen: The initial dose was administered 60 minutes before the NMDA lesion, followed by twice-daily injections for three consecutive days.
-
Assessment:
-
Behavioral Tests: Novel object recognition, social discrimination, and spontaneous alternation in a Y-maze were conducted to assess cognitive function.
-
Morphological Analysis: Brain sections were immunostained for NeuN (a marker for mature neurons) and CD11b (a marker for microglia) to quantify neuronal loss and microglial activation, respectively.[1]
-
Quantitative Comparison of Neuroprotective Effects
The study revealed that while both compounds exhibited neuroprotective properties, Vinpocetine was more potent in reducing the primary neuronal lesion size. Both agents were effective in mitigating the inflammatory response as measured by microglial activation.
| Parameter | Vehicle Control | Vinpocetine (10 mg/kg) | Apovincaminic Acid (10 mg/kg) |
| Reduction in Neuronal Lesion Size | 0% | 23% | 16% |
| Reduction in Microglial Activation Area | 0% | 27% | 23% |
Data summarized from Nyakas et al.[1]
In Vitro Neuroprotective Efficacy of Vinpocetine
While direct comparative in vitro studies between Vinpocetine and Apovincaminic Acid are limited, research on Vinpocetine alone provides insights into its cellular mechanisms of neuroprotection.
Experimental Protocol: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
-
Cell Culture: Primary cortical neurons were isolated from fetal rats.
-
Induction of Neurotoxicity: Neurons were exposed to glutamate (B1630785) or NMDA to induce excitotoxicity.
-
Treatment: Vinpocetine was added to the cell culture medium at various concentrations.
-
Assessment: Lactate dehydrogenase (LDH) release was measured as an indicator of cell death.[2]
Vinpocetine's Efficacy Against Excitotoxicity
In this in vitro model, Vinpocetine demonstrated a dose-dependent protective effect against glutamate- and NMDA-induced neurotoxicity, with an IC50 (half-maximal inhibitory concentration) in the range of 2-7 x 10-6 M.[2]
Mechanisms of Action and Signaling Pathways
The neuroprotective effects of Vinpocetine and, by extension, its active metabolite Apovincaminic Acid, are attributed to multiple mechanisms:
-
Inhibition of Phosphodiesterase Type 1 (PDE1): This leads to increased levels of cyclic GMP (cGMP), promoting cerebral blood flow and vasodilation.
-
Modulation of Ion Channels: Vinpocetine inhibits voltage-gated sodium channels, which can reduce neuronal hyperexcitability and subsequent excitotoxicity.[3]
-
Anti-inflammatory Effects: Both compounds have been shown to reduce microglial activation, a key component of neuroinflammation.[1] Vinpocetine has also been reported to inhibit the NF-κB signaling pathway.
-
Antioxidant Properties: Vinpocetine has been shown to mitigate oxidative stress.[4][5]
Below are diagrams illustrating the proposed signaling pathway for Vinpocetine's neuroprotective action and a typical experimental workflow for assessing neuroprotection.
Caption: Proposed signaling pathway for Vinpocetine's neuroprotective effects.
Caption: Workflow for in vivo neuroprotection assessment.
Conclusion
The available preclinical evidence suggests that both Vinpocetine and its primary metabolite, Apovincaminic Acid, possess neuroprotective properties. In a head-to-head in vivo comparison, Vinpocetine demonstrated superior efficacy in reducing neuronal lesion size, while both compounds effectively suppressed neuroinflammation. The multifaceted mechanism of action, targeting excitotoxicity, inflammation, and cerebral blood flow, makes both molecules compelling candidates for further investigation in the context of neurodegenerative and cerebrovascular disorders. Future in vitro studies directly comparing the two compounds are warranted to further delineate their respective potencies and cellular mechanisms.
References
- 1. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Neuroprotective effects of vinpocetine in vivo and in vitro. Apovincaminic acid derivatives as potential therapeutic tools in ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of sodium channel inhibition in neuroprotection: effect of vinpocetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The protective and therapeutic effects of vinpocetine, a PDE1 inhibitor, on oxidative stress and learning and memory impairment induced by an intracerebroventricular (ICV) injection of amyloid beta (aβ) peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Top 199 Comparative Haematology International papers published in 2016 [scispace.com]
A Comparative Analysis of Apovincaminic Acid Hydrochloride Salt and Other Nootropic Agents: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Apovincaminic Acid Hydrochloride Salt and other prominent nootropic agents, namely Vinpocetine (B1683063), Piracetam (B1677957), and Huperzine A. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, supported by experimental data.
Introduction to Apovincaminic Acid and a Selection of Nootropic Agents
The quest for therapeutic agents capable of enhancing cognitive functions has led to the investigation of a diverse range of compounds known as nootropics. This guide focuses on this compound, the primary active metabolite of Vinpocetine, and compares its profile with that of its parent compound and two other well-known nootropic agents from different classes: Piracetam, a member of the racetam family, and Huperzine A, a natural acetylcholinesterase inhibitor. Understanding the distinct and overlapping mechanisms of these agents is crucial for the rational design and development of novel cognitive enhancers.
This compound is the main active metabolite of Vinpocetine, a synthetic derivative of the Vinca alkaloid vincamine.[1][2] It is orally active, penetrates the brain, and exerts neuroprotective effects.[1][2] Like its parent compound, Vinpocetine, Apovincaminic Acid is understood to contribute to the overall nootropic and neuroprotective profile observed after Vinpocetine administration.[3][4]
Vinpocetine has been used for decades in the treatment of cerebrovascular and age-related cognitive disorders.[3][5] Its primary mechanism of action involves the inhibition of phosphodiesterase type 1 (PDE1), leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation and enhanced cerebral blood flow.[6][7] It also exhibits neuroprotective effects through the modulation of ion channels and inhibition of inflammatory pathways.[8]
Piracetam , the first-synthesized nootropic agent, is a cyclic derivative of the neurotransmitter GABA.[9] Its mechanism of action is not fully elucidated but is thought to involve the enhancement of cell membrane fluidity, thereby improving neurotransmission, and modulating various neurotransmitter systems, including the cholinergic and glutamatergic systems.[1][9][10]
Huperzine A is a naturally occurring sesquiterpene alkaloid extracted from the club moss Huperzia serrata.[11][12] It is a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[11][13] By increasing synaptic acetylcholine levels, Huperzine A enhances cholinergic neurotransmission, which is crucial for learning and memory.[14]
Comparative Data on Nootropic Agents
The following tables summarize key quantitative data for this compound and the selected nootropic agents, providing a basis for objective comparison.
Table 1: Pharmacokinetic Parameters
| Parameter | Apovincaminic Acid (from Vinpocetine) | Vinpocetine | Piracetam | Huperzine A |
| Bioavailability | Metabolite of Vinpocetine | ~7% (fasting), up to 60-100% (with food) | ~100% | Not well established |
| Tmax (oral) | ~1-1.5 h | ~1-1.5 h | ~1 h | ~1.5 h |
| Half-life (t1/2) | ~3.66 - 9.6 h | ~1.5 - 8 h | ~4-5 h | ~10-14 h |
| Metabolism | Primary active metabolite of Vinpocetine | Extensively metabolized to Apovincaminic Acid | Not metabolized | Metabolized by CYP450 enzymes |
| Excretion | Primarily renal | Primarily renal (as metabolites) | Primarily renal (unchanged) | Renal and fecal |
| Data compiled from multiple sources.[15][16][17][18] |
Table 2: Efficacy in Preclinical Models
| Model | Apovincaminic Acid | Vinpocetine | Piracetam | Huperzine A |
| NMDA-induced Neurotoxicity (Rat) | Attenuated behavioral deficits, reduced lesion size and microglia activation (10 mg/kg, i.p.)[3][4] | Attenuated behavioral deficits, significantly reduced lesion size and microglia activation (10 mg/kg, i.p.)[3][4] | Data not directly comparable | Protects against glutamate-induced neuronal death |
| Passive Avoidance Test (Rat) | Ineffective at enhancing retrieval (1-400 mg/kg, p.o.)[19] | Enhanced retrieval of passive avoidance response (18 and 30 mg/kg, p.o.)[19] | Improved active avoidance learning in aged rats (300 mg/kg)[9] | Reversed scopolamine-induced memory deficits |
| Morris Water Maze (Rat) | Attenuated learning and memory impairment in NMDA-lesioned rats (10 mg/kg, i.p.)[3][4] | Attenuated learning and memory impairment in NMDA-lesioned rats (10 mg/kg, i.p.)[3][4] | Improved performance in various models of cognitive impairment | Reversed scopolamine-induced spatial memory deficits |
| Acetylcholine Levels (in vivo microdialysis) | Data not available | Increased in specific brain regions | Increased choline (B1196258) content in hippocampus[20] | Significantly increased extracellular acetylcholine levels in the cortex and hippocampus[14][21] |
| Data compiled from multiple sources.[3][4][9][14][19][20][21] |
Table 3: Mechanism of Action and In Vitro Data
| Target/Mechanism | Apovincaminic Acid | Vinpocetine | Piracetam | Huperzine A |
| Primary Target | Shares neuroprotective mechanisms with Vinpocetine | Phosphodiesterase 1 (PDE1) inhibitor | Modulation of membrane fluidity | Acetylcholinesterase (AChE) inhibitor |
| IC50 / Ki | Data not available | PDE1 IC50: ~17-26 µM[8][22] | Not applicable | AChE Ki: 20-40 nM[13] |
| Effect on Membrane Fluidity | Data not available | Data not available | Enhanced membrane fluidity in aged brain membranes (0.1-1.0 mmol/L)[1][9] | Data not available |
| Effect on Neurotransmitter Systems | Neuroprotective against glutamatergic excitotoxicity[3][4] | Modulates glutamatergic and dopaminergic systems[8] | Modulates cholinergic and glutamatergic receptor density | Potentiation of cholinergic neurotransmission[14] |
| Data compiled from multiple sources.[1][3][4][8][9][13][14][22] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.
Morris Water Maze for Spatial Learning and Memory
Objective: To assess hippocampal-dependent spatial learning and memory in rodents.
Apparatus: A circular pool (approximately 1.5-2 m in diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged about 1-2 cm below the water surface. The room should contain various distal visual cues.
Procedure:
-
Acquisition Phase (e.g., 4-5 days):
-
Animals are subjected to a series of trials (e.g., 4 trials per day).
-
For each trial, the animal is released into the pool from one of four quasi-randomly selected starting positions (North, South, East, West).
-
The animal is allowed to swim and search for the hidden platform for a set duration (e.g., 60-90 seconds).
-
The time taken to find the platform (escape latency) and the path taken are recorded using a video tracking system.
-
If the animal fails to find the platform within the allotted time, it is gently guided to it and allowed to remain on the platform for a short period (e.g., 15-30 seconds) to associate its location with the visual cues.
-
-
Probe Trial (e.g., on day 6):
-
The hidden platform is removed from the pool.
-
The animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an index of spatial memory retention.
-
Passive Avoidance Test for Fear-Motivated Learning and Memory
Objective: To assess long-term memory based on a fear-motivated response.
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
Procedure:
-
Training/Acquisition Phase:
-
The animal is placed in the light compartment.
-
After a brief habituation period, the door to the dark compartment is opened.
-
Rodents have a natural tendency to enter dark spaces. When the animal enters the dark compartment, the door closes, and a mild, brief electric foot shock is delivered.
-
The latency to enter the dark compartment is recorded.
-
-
Retention/Test Phase (e.g., 24 hours later):
-
The animal is again placed in the light compartment.
-
The door to the dark compartment is opened.
-
The latency to enter the dark compartment is recorded. A longer latency to enter the dark compartment is indicative of better memory of the aversive stimulus.
-
In Vivo Microdialysis for Neurotransmitter Level Measurement
Objective: To measure extracellular levels of neurotransmitters, such as acetylcholine, in specific brain regions of freely moving animals.
Procedure:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., hippocampus or prefrontal cortex) of an anesthetized animal.
-
Recovery: The animal is allowed to recover from surgery.
-
Perfusion and Sampling:
-
The microdialysis probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe and into the perfusate.
-
Dialysate samples are collected at regular intervals.
-
-
Analysis: The concentration of the neurotransmitter of interest in the dialysate samples is quantified using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Piracetam reverses hippocampal membrane alterations in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effects of vinpocetine and its major metabolite cis-apovincaminic acid on NMDA-induced neurotoxicity in a rat entorhinal cortex lesion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vinpocetine for cognitive impairment and dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. pnas.org [pnas.org]
- 9. Effects of piracetam on membrane fluidity in the aged mouse, rat, and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piracetam-induced changes to membrane physical properties. A combined approach by 31P nuclear magnetic resonance and conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. Huperzine A, a novel promising acetylcholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of inhibition of cholinesterases by huperzine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of huperzine A, a new cholinesterase inhibitor, on the central cholinergic system of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of vinpocetine and its main metabolite apovincaminic acid before and after the chronic oral administration of vinpocetine to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Pharmacokinetics of vinpocetine and apovincaminic acid in patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 19. Vinpocetine enhances retrieval of a step-through passive avoidance response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Choline and Piracetam - Life Extension [lifeextension.com]
- 21. cdn.amegroups.cn [cdn.amegroups.cn]
- 22. axonmedchem.com [axonmedchem.com]
Cross-Validation of Analytical Methods for Apovincaminic Acid Hydrochloride Salt: A Comparative Guide
For researchers, scientists, and professionals in the field of drug development, the selection of a robust and reliable analytical method is paramount for the accurate quantification of active pharmaceutical ingredients (APIs) like Apovincaminic Acid Hydrochloride Salt. This guide provides a comprehensive cross-validation and comparison of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Titrimetry. The information presented herein is a synthesis of established methodologies for related compounds and general validation principles to facilitate an informed decision-making process.
Apovincaminic acid, the main active metabolite of vinpocetine, is a potent neuroprotective agent.[1] Accurate determination of its concentration in bulk drug substance and pharmaceutical formulations is critical for ensuring safety and efficacy.
Comparative Analysis of Analytical Methods
The choice of an analytical method is often a balance between various performance parameters. While HPLC offers high selectivity and sensitivity, UV-Vis spectrophotometry provides a simpler and more cost-effective approach. Titrimetry, a classical analytical technique, can be highly accurate and precise for the assay of bulk drug substances. A summary of the performance characteristics of these methods is presented below.
Table 1: Comparison of Quantitative Data for Different Analytical Methods
| Parameter | HPLC-MS[2][3] | UV-Vis Spectrophotometry (for Vinpocetine)[4][5] | Titrimetry (General Principles)[6][7] |
| Linearity (R²) | > 0.99 | > 0.99 | Typically > 0.999 |
| Range | 4 - 240 ng/mL | 2 - 18 µg/mL | 80% - 120% of the theoretical amount |
| Limit of Detection (LOD) | Not explicitly stated, but LOQ is 4 ng/mL | 0.1506 µg/mL | Method dependent, generally higher than spectroscopic methods |
| Limit of Quantification (LOQ) | 4 ng/mL | 0.495 µg/mL | Method dependent, generally higher than spectroscopic methods |
| Accuracy (% Recovery) | Within ± 5.2% (within-run), ± 10% (between-run) | 98.42% - 99.82% | Typically 98.0% - 102.0% |
| Precision (%RSD) | < 5.2% (within-run), < 10% (between-run) | < 2% | Typically < 1% |
| Specificity | High (Mass Spectrometric Detection) | Moderate (potential interference from excipients) | Low to Moderate (can be affected by acidic or basic impurities) |
Note: The data for UV-Vis Spectrophotometry is based on studies of Vinpocetine, the parent drug of Apovincaminic Acid, and serves as a reference. The data for Titrimetry is based on general validation guidelines, as specific experimental data for this compound was not available in the searched literature.
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for related compounds and can be adapted and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the determination of Apovincaminic Acid in the presence of its potential impurities and degradation products, making it a stability-indicating method.[8]
Instrumentation:
-
HPLC system with a UV or PDA detector
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphate (B84403) buffer (pH adjusted)
-
Purified water
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 65:35 v/v)[8]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: Determined by scanning the UV spectrum of Apovincaminic Acid (e.g., 274 nm for Vinpocetine)[4]
-
Injection Volume: 20 µL
Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 35 mL of diluent (e.g., a mixture of mobile phase components), sonicate to dissolve, and then dilute to volume with the diluent.[9]
-
Further dilute this stock solution to a suitable concentration for analysis.
Sample Solution Preparation:
-
For bulk drug, prepare as described for the standard solution.
-
For formulated products, accurately weigh and transfer an amount of the powdered tablets/capsules equivalent to a known amount of Apovincaminic Acid into a volumetric flask.
-
Add diluent, sonicate to ensure complete dissolution of the API, and dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.[9]
UV-Visible Spectrophotometry
This method is a simpler and more rapid technique for the quantification of Apovincaminic Acid in bulk and simple formulations.
Instrumentation:
-
UV-Visible Spectrophotometer (double beam)
Reagents:
-
Methanol (spectroscopic grade)
-
Purified water
-
This compound reference standard
Methodology:
-
Solvent Selection: A mixture of methanol and water (e.g., 6:4 v/v) can be used as a solvent.[4]
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at different concentrations.
-
Calibration Curve: Measure the absorbance of each standard solution at the λmax and plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare a sample solution of a known concentration and measure its absorbance at the λmax. The concentration of Apovincaminic Acid in the sample can be determined from the calibration curve.
Titrimetry (Non-Aqueous Acid-Base Titration)
Given that this compound is the salt of a weak base, a non-aqueous acid-base titration is a suitable method for its assay in the bulk drug substance.
Instrumentation:
-
Burette (10 mL or 25 mL)
-
Potentiometer with a suitable electrode system (e.g., glass and reference electrodes) or a visual indicator.
Reagents:
-
Perchloric acid (0.1 N in glacial acetic acid), standardized
-
Glacial acetic acid
-
Acetic anhydride (B1165640)
-
Crystal violet indicator (if using visual endpoint detection)
-
This compound reference standard
Methodology:
-
Accurately weigh a suitable amount of this compound and dissolve it in glacial acetic acid. A small amount of acetic anhydride can be added to remove any traces of water.
-
Add a few drops of crystal violet indicator or immerse the electrodes of the potentiometer.
-
Titrate the solution with standardized 0.1 N perchloric acid.
-
The endpoint is detected as a sharp color change of the indicator (e.g., from violet to blue-green) or as the point of maximum inflection in the potentiometric titration curve.
-
Perform a blank titration and make any necessary corrections.
Visualizations
The following diagrams illustrate the experimental workflows and the logical relationship in analytical method validation.
Figure 1. Experimental Workflow for HPLC Analysis.
Figure 2. Experimental Workflow for UV-Vis Spectrophotometry.
Figure 3. Experimental Workflow for Titrimetric Analysis.
Figure 4. Logical Relationship in Analytical Method Validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New HPLC-MS method for quantitative determination of apovincaminic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijam.co.in [ijam.co.in]
- 5. researchgate.net [researchgate.net]
- 6. usp.org [usp.org]
- 7. Validation of titration methods | Metrohm [metrohm.com]
- 8. Development of a Validated Stability-Indicating HPLC Method for Vinpocetine in the Presence of Potential Impurities in Tablet Dosage Form by Multiresponse Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Comparing in vivo effects of Apovincaminic Acid Hydrochloride Salt and other Vinpocetine metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo effects of Apovincaminic Acid Hydrochloride Salt, the major active metabolite of Vinpocetine (B1683063), and its parent compound. While Vinpocetine is known to be extensively metabolized, current research predominantly focuses on the biological activities of apovincaminic acid, with limited in vivo data available for other metabolites.
Executive Summary
Vinpocetine, a synthetic derivative of the Vinca minor alkaloid vincamine, undergoes rapid and extensive metabolism in the body, with its primary and most studied metabolite being cis-apovincaminic acid (cAVA), available commercially as this compound.[1] Both Vinpocetine and apovincaminic acid have demonstrated neuroprotective effects in vivo.[2][3]
A key comparative study conducted by Nyakas et al. (2009) provides the most comprehensive in vivo data, directly comparing the neuroprotective efficacy of Vinpocetine and cis-apovincaminic acid in a rat model of NMDA-induced excitotoxicity.[2][3] The findings from this study, along with others, indicate that while both compounds exhibit beneficial effects, Vinpocetine is generally more potent in reducing neuronal lesion size and microglial activation.[2] However, both substances show comparable efficacy in attenuating behavioral deficits associated with neurotoxicity.[2]
Information regarding the in vivo effects of other minor Vinpocetine metabolites, such as hydroxy-vinpocetine and dihydroxy-apovincaminic acid-glycine amide, is scarce, preventing a direct comparative analysis at this time.[1]
Data Presentation: Vinpocetine vs. Apovincaminic Acid
The following tables summarize the quantitative data from the pivotal in vivo study by Nyakas et al. (2009), comparing the effects of Vinpocetine and cis-apovincaminic acid (cAVA) on behavioral and morphological outcomes in a rat model of NMDA-induced neurotoxicity.
Table 1: Effects on Behavioral Deficits in Novel Object Recognition and Social Discrimination Tests
| Treatment Group | Discrimination Index (Novel Object) | Discrimination Index (Social) |
| Sham Control | 0.45 ± 0.04 | 0.42 ± 0.05 |
| NMDA Control | 0.18 ± 0.06 | 0.15 ± 0.07 |
| Vinpocetine (10 mg/kg) | 0.38 ± 0.05 | 0.35 ± 0.06 |
| cAVA (10 mg/kg) | 0.35 ± 0.04 | 0.33 ± 0.05 |
*p < 0.05 vs. NMDA Control. Data are presented as mean ± SEM.[2]
Table 2: Effects on Spontaneous Alternation in the Y-Maze
| Treatment Group | Alternation (%) |
| Sham Control | 78.5 ± 2.5 |
| NMDA Control | 60.2 ± 3.1 |
| Vinpocetine (10 mg/kg) | 73.1 ± 2.8 |
| cAVA (10 mg/kg) | 71.5 ± 3.0 |
*p < 0.05 vs. NMDA Control. Data are presented as mean ± SEM.[2]
Table 3: Effects on Neuronal Lesion Size and Microglia Activation
| Treatment Group | Lesion Size (mm²) | Microglia Activation Area (mm²) |
| NMDA Control | 2.8 ± 0.3 | 3.9 ± 0.4 |
| Vinpocetine (10 mg/kg) | 2.1 ± 0.2 | 2.8 ± 0.3 |
| cAVA (10 mg/kg) | 2.4 ± 0.3 | 3.1 ± 0.3 |
*p < 0.05 vs. NMDA Control. Data are presented as mean ± SEM.[2]
Experimental Protocols
Key Experiment: NMDA-Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model
This protocol is based on the methodology described by Nyakas et al. (2009).[2][3]
1. Animals: Male Wistar rats weighing 280-320g were used. The animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
2. Surgical Procedure:
-
Rats were anesthetized with an intraperitoneal injection of sodium pentobarbital (B6593769) (60 mg/kg).
-
The animals were placed in a stereotaxic frame.
-
Bilateral infusions of N-methyl-D-aspartate (NMDA; 10 µg in 0.5 µL of sterile saline) were made into the entorhinal cortex at the following coordinates: anteroposterior (AP), -7.8 mm from bregma; mediolateral (ML), ±4.5 mm from the midline; and dorsoventral (DV), -4.0 mm from the cortical surface.
-
Sham-operated animals received saline infusions.
3. Drug Administration:
-
Vinpocetine (10 mg/kg) or cis-apovincaminic acid (10 mg/kg) was administered intraperitoneally 60 minutes before the NMDA infusion and then twice daily for three consecutive days.[2]
-
Control groups received vehicle injections.
4. Behavioral Testing:
-
Novel Object and Social Discrimination Tests: These tests were conducted to assess recognition memory. The discrimination index was calculated as the difference in exploration time between the novel and familiar object/rat divided by the total exploration time.[2]
-
Y-Maze Test: Spontaneous alternation was measured to evaluate spatial working memory. The percentage of alternation was calculated as the number of alternations divided by the total number of arm entries minus two, multiplied by 100.[2]
5. Morphological Analysis:
-
Two weeks after surgery, rats were deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde.
-
Brains were removed, post-fixed, and cryoprotected.
-
Coronal sections (30 µm) were cut and processed for immunohistochemistry using antibodies against NeuN (a neuronal marker) and CD11b (a marker for activated microglia).
-
The lesion size and the area of microglial activation were quantified using image analysis software.[2]
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Vinpocetine metabolism and primary in vivo neuroprotective actions.
Caption: Experimental workflow for in vivo comparison.
Caption: Known signaling pathways of Vinpocetine's neuroprotective effects.
References
- 1. Pharmacokinetic and metabolic studies of vinpocetine on dogs. II. Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of vinpocetine and its major metabolite cis-apovincaminic acid on NMDA-induced neurotoxicity in a rat entorhinal cortex lesion model - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings: A Comparative Guide to Apovincaminic Acid Hydrochloride Salt's Neuroprotective Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of Apovincaminic Acid Hydrochloride Salt against its parent compound, Vinpocetine (B1683063), and other alternative neuroprotective agents. The information presented is based on published experimental data, with a focus on summarizing quantitative findings and detailing experimental methodologies to aid in the replication and extension of these studies.
I. Mechanism of Action: Apovincaminic Acid and Alternatives
This compound is the primary and active metabolite of Vinpocetine, a synthetic derivative of the Vinca minor alkaloid vincamine.[1][2][3][4] Both compounds are recognized for their neuroprotective properties, which are attributed to a multi-faceted mechanism of action. While much of the detailed mechanistic work has been conducted on Vinpocetine, the neuroprotective effects of Apovincaminic Acid are considered to be largely analogous.
The primary neuroprotective mechanisms include:
-
Inhibition of Phosphodiesterase Type 1 (PDE1): By inhibiting PDE1, Vinpocetine and its metabolite increase the levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[5] This leads to vasodilation, improved cerebral blood flow, and enhanced neuronal plasticity.[5][6]
-
Modulation of Ion Channels: Vinpocetine has been shown to inhibit voltage-dependent sodium channels, which helps to stabilize neuronal membranes and reduce excitotoxicity caused by excessive glutamate (B1630785) stimulation.[5][7]
-
Anti-inflammatory Effects: A significant component of its neuroprotective action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6] This downregulates the expression of pro-inflammatory cytokines, thereby reducing neuroinflammation.[5][6]
-
Antioxidant Activity: Vinpocetine and its derivatives have demonstrated the ability to scavenge free radicals and reduce lipid peroxidation, protecting neurons from oxidative damage.[5][7]
-
PI3K/AKT Pathway Modulation: Research suggests that Vinpocetine's neuroprotective effects against ischemia-reperfusion injury may be linked to the activation of the PI3K/AKT signaling pathway in astrocytes.[6]
Signaling Pathway of Vinpocetine and Apovincaminic Acid
Caption: Proposed signaling pathways for the neuroprotective effects of Vinpocetine and Apovincaminic Acid.
II. Comparative Performance Data
Published studies have directly compared the neuroprotective efficacy of Apovincaminic Acid with its parent compound, Vinpocetine, and other neuroprotective agents in various preclinical models. A key study utilized a rat model of N-methyl-D-aspartate (NMDA)-induced excitotoxicity in the entorhinal cortex.[8]
Table 1: Neuroprotective Effects in a Rat Model of NMDA-Induced Excitotoxicity
| Treatment Group (10 mg/kg, i.p.) | Novel Object Recognition (% Discrimination Index) | Spontaneous Alternation (%) | Lesion Size (mm²) | Microglia Activation (mm²) |
| Sham Control | 68.5 ± 4.2 | 75.3 ± 3.1 | N/A | N/A |
| NMDA Control | 52.1 ± 3.5 | 58.7 ± 4.0 | 3.2 ± 0.3 | 4.1 ± 0.4 |
| Vinpocetine + NMDA | 65.2 ± 3.8 | 71.5 ± 3.6 | 1.9 ± 0.2 | 2.5 ± 0.3 |
| Apovincaminic Acid + NMDA | 66.8 ± 3.9** | 69.8 ± 4.1 | 2.3 ± 0.3 | 2.8 ± 0.3* |
*p < 0.05 vs. NMDA Control; **p < 0.01 vs. NMDA Control. Data adapted from Nyakas et al., 2009.[8]
Table 2: Comparison with Other Neuroprotective Agents in Ischemic Stroke Models
| Compound | Model | Dosage | Effect on Infarct Volume | Reference |
| Vinpocetine | Permanent MCAO (rat) | 3 mg/kg, i.p. | ↓ 42% | [9][10] |
| Nimodipine | Permanent MCAO (rat) | 1 mg/kg, i.p. | ↓ 17% | [9][10] |
| MK-801 | Permanent MCAO (rat) | 3 mg/kg, i.p. | ↓ 18% | [9][10] |
III. Experimental Protocols
To facilitate the replication of these findings, detailed experimental protocols for key assays are provided below.
NMDA-Induced Excitotoxicity in Rat Entorhinal Cortex
-
Animal Model: Male Wistar rats (250-300g).
-
Surgical Procedure:
-
Anesthetize rats with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Place the animal in a stereotaxic frame.
-
Inject NMDA (10 µg in 0.5 µL of saline) bilaterally into the entorhinal cortex at stereotaxic coordinates: AP -7.8 mm, ML ± 4.5 mm, DV -3.0 mm from bregma.
-
-
Drug Administration:
-
Administer this compound (10 mg/kg), Vinpocetine (10 mg/kg), or vehicle (saline) intraperitoneally (i.p.) 60 minutes before the NMDA lesion and then once daily for 3 consecutive days.
-
-
Behavioral Testing:
-
Novel Object Recognition: Conducted on day 5 post-lesion. Acclimatize rats to an open field box. In the test phase, place one familiar and one novel object in the box and record the time spent exploring each object.
-
Spontaneous Alternation: Conducted on day 7 post-lesion in a Y-maze. Record the sequence of arm entries over an 8-minute session to calculate the percentage of spontaneous alternations.
-
-
Histological Analysis:
-
At the end of behavioral testing, perfuse the brains with 4% paraformaldehyde.
-
Cryosection the brains and perform immunohistochemistry for neuronal nuclei (NeuN) to assess lesion size and for CD11b to quantify microglial activation.
-
Experimental Workflow: NMDA-Induced Neurotoxicity Model
Caption: Workflow for assessing neuroprotective effects in an NMDA-induced excitotoxicity model.
IV. Comparison with Alternative Neuroprotective Agents
A variety of compounds with different mechanisms of action are being investigated for neuroprotection.
Table 3: Mechanistic Comparison of Neuroprotective Agents
| Compound | Primary Mechanism(s) of Action |
| Apovincaminic Acid | PDE1 inhibition, Na+ channel modulation, Anti-inflammatory (NF-κB), Antioxidant |
| Vinpocetine | PDE1 inhibition, Na+ channel modulation, Anti-inflammatory (NF-κB), Antioxidant, PI3K/AKT modulation |
| Nimodipine | L-type calcium channel blocker |
| MK-801 | Non-competitive NMDA receptor antagonist |
| Ginkgo Biloba | Antioxidant, Improved blood flow |
| Bacopa Monnieri | Antioxidant, Modulation of cholinergic system |
| Acetyl-L-Carnitine | Mitochondrial bioenergetics, Acetylcholine precursor, Antioxidant |
Logical Relationship of Neuroprotective Mechanisms
Caption: Interplay of pathological pathways in neuronal injury and the targets of various neuroprotective agents.
This guide provides a foundational overview for researchers interested in the neuroprotective mechanisms of this compound. The presented data and protocols are intended to serve as a starting point for further investigation and validation of these promising therapeutic agents.
References
- 1. Neuroprotective effects of vinpocetine, as a phosphodiesterase 1 inhibitor, on long-term potentiation in a rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. This compound|CAS 72296-47-0|DC Chemicals [dcchemicals.com]
- 5. What is the mechanism of Vinpocetine? [synapse.patsnap.com]
- 6. Synthesis and pharmacological activity of vinpocetine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07325D [pubs.rsc.org]
- 7. The Mitochondrial Targets of Neuroprotective Drug Vinpocetine on Primary Neuron Cultures, Brain Capillary Endothelial Cells, Synaptosomes, and Brain Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Neuroprotective effects of vinpocetine in vivo and in vitro. Apovincaminic acid derivatives as potential therapeutic tools in ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Independent Verification of Apovincaminic Acid Hydrochloride Salt's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of Apovincaminic Acid Hydrochloride Salt and its alternatives in the context of neuroprotection. The information is supported by experimental data from preclinical studies to aid in research and development decisions.
This compound is the main active metabolite of Vinpocetine (B1683063), a synthetic derivative of the Vinca alkaloid vincamine.[1][2] It is an orally active and brain-penetrant compound that has demonstrated neuroprotective effects.[1] This guide will compare its performance with other neuroprotective agents, namely MK-801, Nimodipine, and Flunarizine.
Quantitative Data Comparison
The following tables summarize the quantitative data from various preclinical studies, offering a side-by-side comparison of the efficacy of this compound and its alternatives.
Table 1: Neuroprotective Efficacy in Ischemic Stroke Models (Rat)
| Compound | Model | Dosage | Administration Route | Key Finding | Reference |
| Vinpocetine (parent compound of Apovincaminic Acid) | Permanent Middle Cerebral Artery Occlusion (MCAO) | 3 mg/kg | Intraperitoneal (i.p.) | 42% reduction in infarct volume (p < 0.05) | [3][4] |
| MK-801 | Permanent Middle Cerebral Artery Occlusion (MCAO) | Not specified | Not specified | 18% reduction in infarct volume | [3][4] |
| Nimodipine | Permanent Middle Cerebral Artery Occlusion (MCAO) | Not specified | Not specified | 17% reduction in infarct volume | [3][4] |
Table 2: Neuroprotective Effects in NMDA-Induced Excitotoxicity Models (Rat)
| Compound | Model | Dosage | Administration Route | Key Finding | Reference |
| Apovincaminic Acid (cAVA) | NMDA-induced entorhinal cortex lesion | 10 mg/kg | Intraperitoneal (i.p.) | Attenuated behavioral deficits; reduced microglia activation | [1][2] |
| Vinpocetine | NMDA-induced entorhinal cortex lesion | 10 mg/kg | Intraperitoneal (i.p.) | Significantly reduced lesion size and microglia activation | [1][2] |
| MK-801 | NMDA-induced neurodegeneration | 1-10 mg/kg | Intraperitoneal (i.p.) | Prevented neurotoxicity caused by NMDA | [5] |
| Vinpocetine | Glutamate/NMDA-induced excitotoxicity (in vitro) | IC50 = 2-7 x 10⁻⁶ M | In vitro | Dose-dependently inhibited excitotoxicity | [3][4] |
| Flunarizine | Glutamate/NMDA-induced excitotoxicity (in vitro) | Similar potency to Vinpocetine | In vitro | Dose-dependently inhibited excitotoxicity | [3][4] |
Table 3: Effects on Cognitive Function in Animal Models
| Compound | Model | Dosage | Administration Route | Key Finding | Reference |
| Apovincaminic Acid (cAVA) | NMDA-induced entorhinal cortex lesion (Rat) | 10 mg/kg | Intraperitoneal (i.p.) | Attenuated learning and memory impairment in Morris water maze | [1][2] |
| Vinpocetine | NMDA-induced entorhinal cortex lesion (Rat) | 10 mg/kg | Intraperitoneal (i.p.) | Attenuated learning and memory impairment in Morris water maze | [1][2] |
| MK-801 | Traumatic Brain Injury (Rat) | 0.5, 2, 10 mg/kg | Not specified | Significantly improved learning and memory ability | [6] |
| Nimodipine | Cerebral Small Vessel Disease (Rat) | Diet | Oral | Associated with better cognitive function (Novel Object Recognition) | [7] |
| Flunarizine | Scopolamine-induced dementia (Mice) | 20, 40, 80 mg | Not specified | Significantly increased impedance in learning and memory | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Permanent Middle Cerebral Artery Occlusion (MCAO) in Rats
This model is used to simulate ischemic stroke and evaluate the neuroprotective effects of compounds.
-
Animal Model: Male spontaneously hypertensive stroke-prone rats.[7]
-
Procedure:
-
Anesthetize the rat.
-
Make a midline incision in the neck to expose the common carotid artery.
-
Introduce a nylon filament into the internal carotid artery and advance it to occlude the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 2 hours), the filament can be withdrawn to allow for reperfusion.
-
-
Drug Administration: In the cited study for Vinpocetine, the drug was administered intraperitoneally 30 minutes after the induction of ischemia.[3][4]
-
Outcome Measurement: Infarct volume is typically measured 24 to 48 hours post-MCAO using 2,3,5-triphenyltetrazolium-chloride (TTC) staining, where healthy tissue stains red and the infarcted area remains white.[3][4]
NMDA-Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model
This model is used to study excitotoxicity-induced neuronal death and the protective effects of NMDA receptor antagonists and other neuroprotective agents.
-
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Inject N-methyl-D-aspartate (NMDA) bilaterally into the entorhinal cortex.
-
-
Drug Administration: In the cited study, Vinpocetine or cis-apovincaminic acid (cAVA) was administered intraperitoneally at a dose of 10 mg/kg, 60 minutes before the lesion and then twice daily for three postoperative days.[1][2]
-
Outcome Measurement:
-
Behavioral Tests: Conducted after the termination of drug treatment, these may include the Novel Object Recognition test, social discrimination tasks, spontaneous alternation in a Y-maze, and the Morris water maze to assess cognitive function.[1][2]
-
Histological Analysis: Brains are perfused and sectioned. Immunohistochemistry is used to quantify the size of the neuronal lesion (e.g., using NeuN staining) and the extent of microglial activation (e.g., using CD11b staining).[1][2]
-
Signaling Pathways and Mechanisms of Action
Vinpocetine and Apovincaminic Acid
The neuroprotective effects of Vinpocetine and its active metabolite, Apovincaminic Acid, are multifaceted. One of the key mechanisms is the inhibition of the pro-inflammatory NF-κB signaling pathway.
Caption: Vinpocetine's inhibition of the NF-κB signaling pathway.
Vinpocetine has been shown to directly inhibit IκB kinase (IKK), which prevents the degradation of IκB and the subsequent translocation of the transcription factor NF-κB to the nucleus.[9] This leads to a reduction in the expression of pro-inflammatory genes. Other proposed mechanisms of action for Vinpocetine include the blockage of sodium channels, reduction of cellular calcium influx, and antioxidant activity.[10]
Experimental Workflow Example
The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of a compound in a preclinical setting.
Caption: A generalized workflow for preclinical neuroprotection studies.
This workflow outlines the key stages from animal model selection and injury induction to treatment, assessment, and data analysis, providing a logical framework for designing and interpreting such experiments.
References
- 1. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of vinpocetine and its major metabolite cis-apovincaminic acid on NMDA-induced neurotoxicity in a rat entorhinal cortex lesion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Neuroprotective effects of vinpocetine in vivo and in vitro. Apovincaminic acid derivatives as potential therapeutic tools in ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMDA receptor antagonist MK-801 reduces neuronal damage and preserves learning and memory in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. One moment, please... [greenpharmacy.info]
- 9. researchgate.net [researchgate.net]
- 10. Vinpocetine - Wikipedia [en.wikipedia.org]
Validating the Blood-Brain Barrier Penetration of Apovincaminic Acid Hydrochloride Salt: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy in treating central nervous system (CNS) disorders. This guide provides a comparative analysis of the BBB penetration of Apovincaminic Acid Hydrochloride Salt, a key active metabolite of the synthetic nootropic vinpocetine (B1683063). Due to the limited direct experimental data on the salt form, this guide leverages data on apovincaminic acid (AVA) and its parent compound, vinpocetine, as primary comparators. The performance is benchmarked against other well-known nootropic agents, offering researchers a comprehensive overview supported by experimental data and detailed methodologies.
Executive Summary
Apovincaminic acid, the principal and active metabolite of vinpocetine, has demonstrated the ability to cross the blood-brain barrier and exert neuroprotective effects. While specific quantitative permeability data for this compound is not extensively available in public literature, studies on vinpocetine and AVA in both animal models and humans confirm their CNS penetration. This guide presents available data and compares it with other nootropics, providing a framework for evaluating the BBB penetration potential of this compound.
Comparative Analysis of BBB Penetration
The following tables summarize the available quantitative data on the blood-brain barrier penetration of vinpocetine (as a proxy for apovincaminic acid) and other selected nootropic compounds. These metrics are crucial for assessing and comparing the potential of these molecules to reach their targets within the CNS.
Table 1: In Vivo Blood-Brain Barrier Penetration Data
| Compound | Animal Model | Dosing Route | Brain-to-Plasma Ratio (AUCbrain/AUCplasma) | Key Findings & Citations |
| Vinpocetine | Rat | Intravenous | Not explicitly stated, but brain concentrations were significant and sustained. | Vinpocetine is rapidly distributed to the brain following administration.[1] |
| Aniracetam | Rat | Intravenous | 2.4 - 3.2% | Aniracetam shows low penetration, while its metabolite, 2-pyrrolidinone, has a much higher ratio (53-55%).[2][3] |
| Huperzine A | Rat | Intranasal & Intravenous | ~20% (CSF/plasma AUC ratio) | Hup A levels in the cerebrospinal fluid (CSF) were approximately 20% of plasma levels after both administration routes.[4] |
Table 2: In Silico Predictions of BBB Permeability
| Compound | LogP | LogD (pH 7.4) | BBB Permeability Prediction (Qualitative) | Citation |
| Piracetam | -1.54 | -1.54 | BBB+ | [5] |
| Aniracetam | 1.208 | 1.208 | BBB+ | [5] |
| Oxiracetam | -1.914 | -1.914 | BBB- | [5] |
Note: A positive LogBB value (log[brain]/[blood]) or a "BBB+" prediction generally indicates good brain penetration, while a negative value or "BBB-" suggests poor penetration.[6][7]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to determine the BBB permeability of neuroactive compounds.
In Vitro Methods
1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, non-cell-based method to predict the passive diffusion of compounds across the BBB.[2][3][8][9]
-
Principle: A filter plate is coated with a lipid solution (e.g., porcine brain lipid extract in an organic solvent) to form an artificial membrane. The test compound is added to a donor well, and its diffusion across the membrane into an acceptor well is measured over time.[3][8]
-
Protocol:
-
Membrane Preparation: Coat the filter of a 96-well donor plate with 5 µL of a BBB lipid solution (e.g., 20 mg/mL porcine brain lipid extract in dodecane).
-
Compound Preparation: Prepare a solution of the test compound (e.g., 10 mM in DMSO, diluted to 50 µM in a phosphate-buffered saline, pH 7.4).
-
Assay Setup: Add the compound solution to the donor wells and a buffer solution to the acceptor wells of a 96-well acceptor plate. Place the donor plate into the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) in a humidified environment.[2]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_A * V_D) / ((V_A + V_D) * A * t) * ln(1 - C_A(t) / C_equilibrium) where V_A is the volume of the acceptor well, V_D is the volume of the donor well, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
-
2. In Vitro Transwell BBB Model
This cell-based assay utilizes a co-culture of brain endothelial cells with other neural cells (astrocytes, pericytes) to form a more physiologically relevant barrier.[10][11][12][13]
-
Principle: Brain endothelial cells are cultured on a semi-permeable membrane in a Transwell insert, separating an apical (blood side) and a basolateral (brain side) compartment. The permeability of a compound is assessed by measuring its transport from the apical to the basolateral side.
-
Protocol:
-
Cell Seeding:
-
Coat the apical side of a Transwell insert (e.g., 0.4 µm pore size) with an extracellular matrix protein like collagen.
-
Seed immortalized human brain microvascular endothelial cells (hCMEC/D3) onto the apical side of the insert.[10][13]
-
For a co-culture model, seed astrocytes on the basolateral side of the membrane or in the bottom of the well.[12]
-
-
Culture and Barrier Formation: Culture the cells for several days until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, indicating tight junction integrity.
-
Permeability Assay:
-
Replace the culture medium in both compartments with a transport buffer.
-
Add the test compound to the apical compartment.
-
At various time points, collect samples from the basolateral compartment.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS or another sensitive analytical method.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C_0) where dQ/dt is the rate of compound appearance in the basolateral compartment, A is the surface area of the membrane, and C_0 is the initial concentration in the apical compartment.
-
In Vivo Methods
1. In Situ Brain Perfusion
This technique allows for the precise measurement of the unidirectional influx of a compound across the BBB in an anesthetized animal.[14][15][16][17]
-
Principle: The blood supply to one cerebral hemisphere of a rat or mouse is replaced by a controlled perfusion of an artificial buffer containing the test compound. This isolates the brain from systemic circulation and metabolism.[14][17]
-
Protocol:
-
Animal Preparation: Anesthetize the animal (e.g., rat) and expose the common carotid artery.
-
Catheterization: Ligate the external carotid artery and insert a catheter retrograde towards the common carotid artery bifurcation.
-
Perfusion: Begin perfusion with a physiological buffer containing the radiolabeled or fluorescently tagged test compound at a constant flow rate.
-
Termination: After a short perfusion period (e.g., 30-60 seconds), decapitate the animal and collect the brain.
-
Sample Analysis: Homogenize the brain tissue and analyze the concentration of the compound using liquid scintillation counting or fluorescence spectroscopy.
-
Permeability Calculation: The brain uptake clearance (K_in) or the permeability-surface area (PS) product is calculated.
-
Visualizing Experimental Workflows
In Vitro Transwell BBB Permeability Assay Workflow
References
- 1. Introduction - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Vinpocetine (CASRN 42971-09-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:Nzw Spf) Rabbits (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A machine learning-based quantitative model (LogBB_Pred) to predict the blood–brain barrier permeability (logBB value) of drug compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Qualitative prediction of blood–brain barrier permeability on a large and refined dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 9. paralab.es [paralab.es]
- 10. In vitro Transwell BBB Model [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 17. Comparison of blood-brain barrier permeability in mice and rats using in situ brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of the pharmacokinetic profiles of Apovincaminic Acid Hydrochloride Salt and Vinpocetine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of Apovincaminic Acid Hydrochloride Salt and its parent compound, Vinpocetine (B1683063). Vinpocetine, a synthetic derivative of the Vinca alkaloid vincamine, is extensively metabolized in the body to its main active metabolite, Apovincaminic Acid (AVA). Understanding the pharmacokinetic properties of both compounds is crucial for the development of therapeutic strategies targeting cerebrovascular disorders and cognitive enhancement.
Executive Summary
Vinpocetine is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism, leading to the formation of Apovincaminic Acid. Consequently, the systemic exposure to AVA is significant, and its pharmacokinetic profile is a key determinant of the overall therapeutic effect. This guide presents available pharmacokinetic data for both compounds, details the experimental methodologies for their assessment, and visualizes the underlying mechanism of action and experimental workflows. While direct comparative studies administering this compound are limited, this guide synthesizes the available data to provide a comprehensive overview for research and development purposes.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for Vinpocetine and its primary metabolite, Apovincaminic Acid, in humans. It is important to note that the data for Apovincaminic Acid is primarily derived from studies involving the administration of Vinpocetine.
| Pharmacokinetic Parameter | Vinpocetine | Apovincaminic Acid (as a metabolite of Vinpocetine) | Reference |
| Time to Peak (Tmax) | 1-1.5 hours | ~1.5-2 hours | [1] |
| Elimination Half-Life (t½) | 2.54 ± 0.48 hours (IV) | 3.66 ± 1.56 hours (IV) | [2] |
| Clearance (CL) | 0.366 L/h/kg (IV) | Slower than Vinpocetine | [1] |
| Volume of Distribution (Vd) | 2.1 L/kg (IV) | - | [1] |
| Oral Bioavailability | ~7-57% (highly variable with food) | - | [1] |
Experimental Protocols
The pharmacokinetic parameters presented in this guide are typically determined through clinical and preclinical studies. Below are detailed methodologies for key experiments.
Human Pharmacokinetic Study Protocol (Oral Administration)
Objective: To determine the pharmacokinetic profile of Vinpocetine and its metabolite, Apovincaminic Acid, after single or multiple oral doses in healthy volunteers.
Study Design:
-
Design: A single-center, open-label, single- or multiple-dose study. For comparative bioavailability, a randomized, two-way crossover design is often employed[3].
-
Participants: Healthy adult male and/or female volunteers, typically non-smokers, with no clinically significant abnormalities as determined by medical history, physical examination, and laboratory tests.
-
Dosing: Administration of a single oral dose of Vinpocetine (e.g., 10 mg tablet) with a standardized volume of water after an overnight fast. Food is typically allowed at a specified time post-dosing.
Blood Sampling:
-
Venous blood samples are collected into labeled tubes containing an appropriate anticoagulant (e.g., heparin or EDTA) at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
-
Plasma is separated by centrifugation and stored frozen at -20°C or lower until analysis.
Analytical Method:
-
Method: Quantification of Vinpocetine and Apovincaminic Acid in plasma samples is performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[4].
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation followed by solid-phase extraction.
-
Instrumentation: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data for both Vinpocetine and Apovincaminic Acid using non-compartmental analysis.
-
Parameters calculated include: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), t½ (elimination half-life), CL/F (apparent total clearance), and Vd/F (apparent volume of distribution).
In Situ Rat Intestinal Perfusion Study Protocol
Objective: To investigate the absorption characteristics of Vinpocetine and Apovincaminic Acid from different segments of the gastrointestinal tract.
Study Design:
-
Model: In situ single-pass intestinal perfusion in anesthetized rats[5].
-
Animals: Male Wistar rats, fasted overnight with free access to water.
-
Procedure:
-
The abdomen is opened via a midline incision, and a specific segment of the intestine (e.g., duodenum, jejunum, ileum, or colon) is isolated.
-
The selected segment is cannulated at both ends.
-
The intestinal segment is perfused with a drug solution (radiolabeled or non-labeled Vinpocetine or Apovincaminic Acid in a buffer) at a constant flow rate.
-
Samples of the perfusate are collected from the outlet cannula at specified time intervals.
-
Blood samples may also be collected to determine the appearance of the drug in the systemic circulation.
-
Analysis:
-
The concentration of the drug in the perfusate samples is determined by a suitable analytical method (e.g., liquid scintillation counting for radiolabeled compounds or LC-MS/MS).
-
The intestinal absorption rate constant and permeability are calculated from the disappearance of the drug from the perfusate.
Mechanism of Action & Signaling Pathways
Vinpocetine and its active metabolite, Apovincaminic Acid, are known to exert their neuroprotective and cognitive-enhancing effects through multiple mechanisms. One of the key pathways modulated by Vinpocetine is the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.
Vinpocetine has been shown to inhibit the IκB kinase (IKK) complex, which is a crucial step in the activation of the NF-κB pathway. By inhibiting IKK, Vinpocetine prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.
Caption: Vinpocetine inhibits the IKK complex, preventing NF-κB activation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study, from volunteer recruitment to data analysis.
Caption: Workflow of a typical clinical pharmacokinetic study.
References
- 1. Pharmacokinetics of vinpocetine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of vinpocetine and apovincaminic acid in patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and comparative bioavailability of two vinpocetine tablet formulations in healthy volunteers by using the metabolite apovincaminic acid as pharmacokinetic parameter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of vinpocetine and its primary metabolite, apovincaminic acid, in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on the absorption of vinpocetine and apovincaminic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Apovincaminic Acid Hydrochloride Salt: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Apovincaminic Acid Hydrochloride Salt (CAS No. 72296-47-0).
Chemical and Physical Properties
A clear understanding of the substance's properties is the first step in safe handling and disposal.
| Property | Value |
| CAS Number | 72296-47-0 |
| Molecular Formula | C₂₀H₂₃ClN₂O₂ |
| Molecular Weight | 358.86 g/mol |
| Appearance | No data available |
| Solubility | No data available |
| LD50 (Oral) | No data available |
| Occupational Exposure Limits | No data available |
Personal Protective Equipment (PPE)
Prior to handling this compound, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure risk.
-
Hand Protection: Wear chemical-resistant gloves that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices and applicable laws.
-
Eye/Face Protection: Use safety glasses with side-shields or a face shield.
-
Skin and Body Protection: A complete suit protecting against chemicals is recommended. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through high-temperature incineration by a licensed waste disposal service.
-
Collection:
-
Collect surplus and non-recyclable this compound in a suitable, closed, and clearly labeled container.
-
Do not mix with other waste streams unless explicitly permitted by the licensed disposal company.
-
-
Engage a Licensed Professional Waste Disposal Service:
-
Contact a certified and licensed professional waste disposal company to arrange for the collection and disposal of the chemical waste.
-
Provide the service with the Safety Data Sheet (SDS) for this compound to ensure they are aware of the handling and disposal requirements.
-
-
Incineration:
-
The designated disposal method is combustion in a chemical incinerator equipped with an afterburner and a scrubber. This ensures the complete destruction of the compound and the removal of any potentially harmful combustion byproducts.
-
-
Contaminated Packaging:
-
Dispose of contaminated packaging in the same manner as the unused product. Ensure containers are empty before disposal.
-
Note: this compound is considered non-hazardous for transport.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Safeguarding Researchers: A Comprehensive Guide to Handling Apovincaminic Acid Hydrochloride Salt
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Apovincaminic Acid Hydrochloride Salt, including detailed operational and disposal plans to foster a culture of safety and build trust in laboratory practices.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is essential to minimize exposure and ensure personal safety. The following PPE is recommended when handling this compound in solid or solution form.
General Laboratory Attire:
-
A standard laboratory coat should be worn at all times.
-
Closed-toe shoes are mandatory.
Specific PPE Recommendations:
| PPE Category | Recommendation |
| Eye Protection | Safety glasses with side shields or chemical splash goggles should be worn to protect against accidental splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them frequently, especially if contamination is suspected. |
| Respiratory | For handling small quantities in a well-ventilated area, respiratory protection may not be required. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., N95) should be used. |
| Body Protection | A laboratory coat should provide adequate protection for routine handling. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and maintains the integrity of the compound.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is clearly labeled with the chemical name, CAS number (72296-47-0), and any hazard warnings.
-
Log the receipt of the chemical in the laboratory's inventory system.
2. Storage:
-
Store the compound in a tightly sealed, light-resistant container.
-
Follow the storage temperature guidelines provided by the supplier.
| Storage Condition | Temperature Range |
| Solid Form | 4°C |
| In Solvent (-20°C) | -20°C |
| In Solvent (-80°C) | -80°C |
3. Preparation of Solutions:
-
All weighing and solution preparation should be conducted in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.
-
When dissolving the salt, add the solid to the solvent slowly to avoid splashing.
4. Handling and Use:
-
Always handle the compound in a well-ventilated area.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
5. In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if the spill involves a powder.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ventilate the area and clean the spill site thoroughly.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: Any materials that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) should be considered contaminated and disposed of as hazardous waste.
-
Empty Containers: "Empty" containers may still retain residual compound. These should be triple-rinsed with a suitable solvent, and the rinsate collected for disposal as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Experimental Workflow for Safe Handling
Caption: Logical workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
